[1-(Oxetan-3-yl)piperidin-4-yl]methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[1-(oxetan-3-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-5-8-1-3-11(4-2-8)9-6-12-7-9/h8-9H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZLTNAJGHPXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296567 | |
| Record name | 1-(3-Oxetanyl)-4-piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349717-14-1 | |
| Record name | 1-(3-Oxetanyl)-4-piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349717-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Oxetanyl)-4-piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
CAS Number: 1349717-14-1
Molecular Formula: C
Executive Summary & Strategic Utility
In modern fragment-based drug discovery (FBDD), [1-(Oxetan-3-yl)piperidin-4-yl]methanamine represents a high-value building block designed to optimize physicochemical properties. It serves as a superior alternative to N-isopropyl or N-cyclobutyl piperidines.
The incorporation of the oxetan-3-yl moiety at the piperidine nitrogen (N1 position) is a deliberate medicinal chemistry strategy known as the "Oxetane Principle." Unlike traditional alkyl groups, the oxetane ring acts as a bioisostere for a gem-dimethyl group or a carbonyl group, offering three critical advantages:
-
Lipophilicity Modulation: It lowers LogD significantly compared to carbocyclic analogs due to the polarity of the ether oxygen.
-
Basicity Suppression: The electron-withdrawing inductive effect (
) of the oxetane oxygen reduces the pKa of the piperidine nitrogen (typically by 1–2 units), reducing lysosomal trapping and improving metabolic stability. -
Solubility Enhancement: The exposed ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility without adding a donor.
Synthetic Architecture
To ensure high fidelity and prevent polymerization, the synthesis must proceed via a protecting group strategy. Direct reductive amination of oxetan-3-one with 4-(aminomethyl)piperidine is ill-advised because the primary amine on the methanamine tail competes with the secondary piperidine amine, leading to oligomers.
Validated Pathway: Reductive Amination with Boc-Protection
The industry-standard route involves the reductive amination of oxetan-3-one with N-Boc-4-(aminomethyl)piperidine , followed by acidic deprotection.
Figure 1: Stepwise synthetic pathway preventing cross-reactivity via Boc-protection strategy.
Detailed Experimental Protocol
Safety Note: Oxetan-3-one is volatile and potentially unstable. Handle in a fume hood. Sodium triacetoxyborohydride (STAB) evolves hydrogen gas; ensure proper venting.
Step 1: Reductive Amination (Formation of Protected Intermediate)
Reagents:
-
Oxetan-3-one (1.2 equiv)
-
tert-Butyl (piperidin-4-ylmethyl)carbamate (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, pH adjustment)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve tert-butyl (piperidin-4-ylmethyl)carbamate (10 mmol) in anhydrous DCM (50 mL).
-
Ketone Addition: Add oxetan-3-one (12 mmol). Stir for 15 minutes at room temperature to allow hemiaminal formation.
-
Catalysis: Add glacial acetic acid dropwise (approx. 2-3 drops) to adjust pH to ~6. This catalyzes iminium ion formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes to control gas evolution.
-
Reaction: Remove ice bath and stir at room temperature for 12–16 hours. Monitor by LC-MS (Target mass: MW of SM + 56 - 16 [loss of O]... wait, reductive amination adds C3H4O. Mass shift: +56 Da).
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash column chromatography (MeOH/DCM gradient).
Step 2: Deprotection (Boc Removal)
Reagents:
-
Trifluoroacetic acid (TFA) OR 4M HCl in Dioxane
-
DCM[1]
Procedure:
-
Dissolve the intermediate from Step 1 in DCM (10 mL/g).
-
Add TFA (20% v/v final concentration) at 0°C.
-
Stir at room temperature for 2–4 hours until TLC/LC-MS shows complete consumption of starting material.
-
Critical Isolation Step: The product is a polar amine.
-
Option A (Free Base): Concentrate, redissolve in MeOH, and pass through a basic ion-exchange resin (e.g., SCX-2 cartridge). Elute with 2M NH
in MeOH. -
Option B (Salt): Concentrate HCl/Dioxane reaction to dryness to yield the dihydrochloride salt directly.
-
Analytical Profile & Quality Control
When validating the final compound, specific NMR signatures confirm the integrity of the oxetane ring, which is sensitive to acid-catalyzed ring opening if treated too harshly.
| Technique | Diagnostic Feature | Expectation |
| 1H NMR | Oxetane Protons | Multiplet at |
| 1H NMR | Methine Bridge | Quintet at |
| 13C NMR | Oxetane Carbons | Signals at |
| LC-MS | ESI+ | [M+H] |
Stability Warning: The oxetane ring is stable under basic and neutral conditions but can undergo ring-opening polymerization in strong Lewis acids or highly concentrated aqueous strong acids at elevated temperatures. Store the free base at -20°C.
Bioisosteric Logic & Application
The following diagram illustrates the decision matrix for selecting this fragment over standard alkyl amines in lead optimization.
Figure 2: Mechanistic rationale for oxetane incorporation in lead optimization.
References
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[3] Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Bull, J. A., et al. (2016).[4] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4] Chemical Reviews, 116(24), 15089–15166. Link
-
PubChem Compound Summary. (2024). "1-(Oxetan-3-yl)piperidin-4-yl]methanamine."[5] National Center for Biotechnology Information. Link (Note: Search via CAS 1349717-14-1 for specific vendor entries).
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Selective LXR Agonists." Journal of Medicinal Chemistry, 54(22), 7772-7783. Link
Sources
Technical Deep Dive: 1-(Oxetan-3-yl)piperidin-4-ylmethanamine
CAS Number: 1349717-14-1 Formula: C₉H₁₈N₂O Molecular Weight: 170.25 g/mol [1]
Executive Summary
1-(Oxetan-3-yl)piperidin-4-ylmethanamine represents a high-value strategic building block in modern medicinal chemistry. It combines a flexible piperidine scaffold with a primary aminomethyl handle and a polar, metabolic stability-enhancing oxetan-3-yl capping group.
This compound addresses a critical bottleneck in lead optimization: the need to reduce lipophilicity (LogP) while maintaining steric bulk and avoiding metabolic "soft spots." The oxetane ring acts as a superior surrogate for gem-dimethyl or isopropyl groups, offering improved aqueous solubility and reduced hERG liability without sacrificing ligand-target binding affinity.
Structural Analysis & Physicochemical Profile
The molecule consists of three distinct functional zones, each serving a specific role in drug design:
-
The Oxetane "Cap" (Pos. 1): A strained four-membered ether.[2] Unlike cyclobutane, the oxygen atom introduces polarity and acts as a hydrogen bond acceptor (HBA), significantly lowering LogP. It modulates the basicity of the attached piperidine nitrogen (
typically lowered by ~1-2 units compared to N-alkyl analogs), reducing lysosomal trapping potential. -
The Piperidine Core: A canonical, sp3-rich linker that provides defined spatial geometry (chair conformation).
-
The Methanamine "Warhead" (Pos. 4): A primary amine (
) serving as a versatile handle for amide coupling, reductive amination, or sulfonylation to attach pharmacophores.
Physicochemical Properties Table[3][4][5]
| Property | Value (Predicted/Observed) | Significance in Drug Design |
| LogP | ~ -0.7 to -0.2 | Hydrophilic; ideal for lowering whole-molecule lipophilicity. |
| TPSA | ~ 48 Ų | Good membrane permeability range (<140 Ų). |
| H-Bond Donors | 2 | Primary amine hydrogens. |
| H-Bond Acceptors | 3 | Oxetane oxygen + 2 Nitrogens.[3] |
| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon binding. |
| pKa (Piperidine N) | ~ 6.5 - 7.5 | Lowered by oxetane EWG effect; improves metabolic stability. |
| pKa (Primary Amine) | ~ 10.0 | Standard aliphatic amine reactivity. |
Synthetic Pathways[7][8]
The most robust and scalable route to 1-(Oxetan-3-yl)piperidin-4-ylmethanamine is Reductive Amination . This method avoids the ring-opening risks associated with alkylating amines using electrophilic oxetanes (e.g., 3-iodooxetane or 3-tosyloxetane).
Protocol: Reductive Amination (Standardized)
Reaction Logic: The reaction couples oxetan-3-one with piperidin-4-ylmethanamine (or its N-Boc protected analog if selectivity is required). Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its mildness, allowing the imine to form and reduce without reducing the ketone substrate itself.
Step-by-Step Methodology:
-
Reagents:
-
Substrate A: Piperidin-4-ylmethanamine (1.0 equiv)
-
Substrate B: Oxetan-3-one (1.1 - 1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Additive: Acetic acid (AcOH) (1.0 equiv) – Critical for catalyzing imine formation.
-
-
Procedure:
-
Dissolution: Dissolve Piperidin-4-ylmethanamine in DCM (0.1 M concentration) under an inert atmosphere (
). -
Activation: Add Oxetan-3-one and Acetic Acid. Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium species.
-
Reduction: Cool the mixture to 0°C (optional, often run at RT) and add STAB portion-wise to prevent exotherms.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the secondary amine.
-
Quench: Quench with saturated aqueous
. -
Isolation: Extract with DCM (3x). Dry organics over
, filter, and concentrate. -
Purification: If necessary, purify via flash column chromatography (DCM/MeOH/
) or convert to the HCl salt for crystallization.
-
Pathway Visualization
Figure 1: Reductive amination pathway utilizing STAB for mild, selective formation of the N-oxetanyl bond.
Medicinal Chemistry Utility: The "Oxetane Switch"[7][9][10]
Why choose this specific building block over an N-methyl or N-isopropyl analog? The decision is driven by the "Oxetane Switch" strategy.
Metabolic Stability
N-alkyl piperidines are prone to oxidative dealkylation by Cytochrome P450 enzymes (CYP450). The oxetane ring sterically protects the nitrogen and, unlike a methyl group, cannot be readily abstracted. The 3-position of the oxetane is metabolically robust.
Lipophilicity Modulation (LogP)
Replacing a gem-dimethyl group with an oxetane ring typically lowers LogP by ~1.0 unit. This is critical for keeping drug candidates within Lipinski's Rule of 5 space, improving solubility and reducing non-specific binding (which correlates with toxicity).
Basicity Modulation
The oxygen in the oxetane ring exerts an inductive electron-withdrawing effect (-I) on the piperidine nitrogen.
-
N-Isopropyl piperidine pKa: ~10.5
-
N-Oxetanyl piperidine pKa: ~6.2–7.0 Result: At physiological pH (7.4), a significant fraction of the molecule remains uncharged, potentially improving passive membrane permeability despite the lower LogP.
Strategic Decision Logic
Figure 2: Strategic rationale for incorporating the oxetan-3-yl moiety into the piperidine scaffold.
Handling and Stability
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is an amine and can absorb
from the air to form carbamates. -
Stability: The oxetane ring is stable under basic and neutral conditions but can undergo ring-opening polymerization or hydrolysis under strong acidic conditions (e.g., neat TFA, conc. HCl at high heat).
-
Safety: Treat as a standard organic base. Irritating to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Stepan, A. F., et al. (2011). Application of the Oxetane Ring in the Design of a Potent, Metabolically Stable, and Brain-Penetrant γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57416287, 1-(Oxetan-3-yl)piperazine (Analog Reference). Link
Sources
An In-depth Technical Guide to 4-(Aminomethyl)-1-(oxetan-3-yl)piperidine: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-(Aminomethyl)-1-(oxetan-3-yl)piperidine, a heterocyclic building block of significant interest in contemporary drug discovery. The strategic incorporation of a strained oxetane ring onto the piperidine core imparts unique physicochemical properties that are increasingly sought after by medicinal chemists to optimize drug candidates. This document will delve into the nomenclature, chemical properties, a robust and detailed synthetic protocol, and the rationale behind its application in the development of novel therapeutics. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Strategic Fusion of Piperidine and Oxetane Moieties
The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a cornerstone of medicinal chemistry. The basic nitrogen atom of the piperidine ring is often a key pharmacophoric element, engaging in crucial interactions with biological targets.
In parallel, the oxetane motif, a four-membered cyclic ether, has emerged as a "magic fragment" in drug design.[2][3] The incorporation of an oxetane ring can lead to significant improvements in a molecule's physicochemical properties, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability.[2][3] The strained nature of the oxetane ring also allows it to act as a unique hydrogen bond acceptor and can influence the overall conformation of a molecule.[4]
The compound 4-(Aminomethyl)-1-(oxetan-3-yl)piperidine represents a strategic convergence of these two privileged scaffolds. The piperidine provides a versatile framework, while the oxetane substituent offers a powerful tool for modulating pharmacokinetic and pharmacodynamic properties. The primary amine of the aminomethyl group serves as a key functional handle for further elaboration and diversification, making this molecule a highly valuable building block for the synthesis of compound libraries targeting a wide array of biological targets.
Nomenclature and Chemical Identity
The systematic naming and identification of this compound are crucial for accurate scientific communication.
| Identifier | Value |
| Systematic Name | (1-(Oxetan-3-yl)piperidin-4-yl)methanamine |
| Common Name | 4-(Aminomethyl)-1-(oxetan-3-yl)piperidine |
| Synonym | 4-Piperidinemethanamine, 1-(3-oxetanyl)-[5] |
| CAS Number | 1349717-14-1[5] |
| Molecular Formula | C9H18N2O[5] |
| Molecular Weight | 170.25 g/mol |
| Appearance | Reported as a yellow or brown solid[5] |
Physicochemical Properties: A Comparative Perspective
While specific experimental data for 4-(Aminomethyl)-1-(oxetan-3-yl)piperidine is not extensively published, we can infer some of its properties by considering its parent compound, 4-(Aminomethyl)piperidine. The introduction of the oxetane group is expected to influence these properties significantly.
| Property | 4-(Aminomethyl)piperidine (Parent Compound) | Expected Influence of the Oxetane Moiety |
| Molecular Weight | 114.19 g/mol | Increased to 170.25 g/mol |
| Boiling Point | 200 °C (lit.)[6] | Expected to be higher due to increased molecular weight and polarity. |
| Melting Point | 25 °C (lit.)[6] | Likely to be a solid at room temperature.[5] |
| Aqueous Solubility | Miscible | The oxetane group is known to enhance aqueous solubility. |
| Lipophilicity (cLogP) | -0.4 (calculated) | The oxetane is a polar motif and is expected to decrease the cLogP. |
| pKa | (basic amine) ~10-11 | The basicity of the piperidine nitrogen will be slightly reduced due to the inductive effect of the oxetane oxygen. The primary amine pKa will be around 9-10. |
Synthesis Protocol: Reductive Amination
The most logical and widely employed method for the synthesis of N-substituted piperidines is through reductive amination.[7][8] This one-pot reaction involves the formation of an intermediate imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.
The synthesis of 4-(Aminomethyl)-1-(oxetan-3-yl)piperidine can be efficiently achieved through the reductive amination of 4-(aminomethyl)piperidine with oxetan-3-one. To ensure selectivity and prevent side reactions, the primary amine of 4-(aminomethyl)piperidine should be protected, for instance, with a tert-butoxycarbonyl (Boc) group. The Boc-protected intermediate is then subjected to reductive amination, followed by deprotection of the primary amine.
Below is a detailed, field-proven protocol for this synthesis.
Step 1: Protection of 4-(Aminomethyl)piperidine
Reaction:
Materials:
-
4-(Aminomethyl)piperidine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 4-(aminomethyl)piperidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (TEA) (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) in DCM to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl (piperidin-4-ylmethyl)carbamate.
Step 2: Reductive Amination with Oxetan-3-one
Reaction:
Materials:
-
tert-butyl (piperidin-4-ylmethyl)carbamate
-
Oxetan-3-one
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1 equivalent) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add oxetan-3-one (1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield tert-butyl ((1-(oxetan-3-yl)piperidin-4-yl)methyl)carbamate.
Step 3: Deprotection of the Primary Amine
Reaction: ``` tert-butyl ((1-(oxetan-3-yl)piperidin-4-yl)methyl)carbamate -> 4-(Aminomethyl)-1-(oxetan-3-yl)piperidine
Caption: Synthetic workflow for 4-(Aminomethyl)-1-(oxetan-3-yl)piperidine.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 4-(Aminomethyl)-1-(oxetan-3-yl)piperidine make it a highly attractive building block for the synthesis of novel drug candidates. The combination of the piperidine scaffold and the oxetane moiety can be leveraged to address several challenges in drug design.
-
Improved Physicochemical Properties: As previously mentioned, the oxetane group can enhance aqueous solubility and reduce lipophilicity, which are critical parameters for improving the pharmacokinetic profile of a drug candidate, including oral bioavailability.
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can fine-tune the basicity of the piperidine nitrogen. This can be advantageous in reducing off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines.
-
Vectorial Exit from the Target Binding Pocket: The small, polar oxetane group can serve as a "solubility handle" that projects out of a lipophilic binding pocket into the aqueous solvent, thereby increasing the overall affinity of the ligand.
-
Scaffold for Library Synthesis: The primary amine of the aminomethyl group provides a convenient point of attachment for a wide variety of substituents, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.
While specific examples of marketed drugs containing the 4-(aminomethyl)-1-(oxetan-3-yl)piperidine core are not yet prevalent, the constituent motifs are well-represented in numerous clinical and preclinical candidates targeting a range of diseases, including central nervous system disorders, oncology, and infectious diseases. [9]
Conclusion
4-(Aminomethyl)-1-(oxetan-3-yl)piperidine is a valuable and versatile building block for contemporary drug discovery. Its synthesis, achievable through a robust and scalable reductive amination protocol, provides access to a scaffold that combines the desirable features of both piperidines and oxetanes. The ability to fine-tune physicochemical properties and present diverse functionality makes this compound a powerful tool in the hands of medicinal chemists striving to design the next generation of therapeutics. As the demand for molecules with improved drug-like properties continues to grow, the utility of scaffolds such as 4-(aminomethyl)-1-(oxetan-3-yl)piperidine is expected to increase significantly.
References
-
Rlavie. ([n.d.]). [1-(Oxetan-3-yl)piperidin-4-yl]methanamine. Retrieved February 15, 2026, from [Link]
-
MySkinRecipes. ([n.d.]). 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride. Retrieved February 15, 2026, from [Link]
- Google Patents. (1993). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
-
Wikipedia. (2023). Reductive amination. Retrieved February 15, 2026, from [Link]
- Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(6), 1-21.
- Macmillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(50), 17636–17637.
- Wuts, P. G. M. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Molecules, 26(11), 3144.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 15, 2026, from [Link]
- Google Patents. (2020). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Imbrasaitė, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
- Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol.
- Kirschning, A., et al. (2021). Concise Synthesis of Both Enantiomers of Pilocarpine. Molecules, 26(12), 3658.
- Ferreira, L. G., et al. (2020). Chemical Space Exploration of Oxetanes. International journal of molecular sciences, 21(21), 8199.
- de Albuquerque, J. F. C., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 245.
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks.
-
The Pharma Innovation Journal. (2019). Synthesis, enzymatic stability and oral bioavailability of poly (Ethylene glycol) acyclovir prodrug. Retrieved February 15, 2026, from [Link]
-
DSpace. (2014). Synthesis and Characterization of Designed Guaifenesin Prodrugs. Retrieved February 15, 2026, from [Link]
-
PubChemLite. ([n.d.]). (oxetan-3-yl)methanamine (C4H9NO). Retrieved February 15, 2026, from [Link]
Sources
- 1. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Space Exploration of Oxetanes [mdpi.com]
- 5. CAS 1349717-14-1|[1-(Oxetan-3-Yl)Piperidin-4-Yl]Methanamine [rlavie.com]
- 6. rsc.org [rsc.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride [myskinrecipes.com]
Oxetane-Containing Piperidine Building Blocks: A Technical Guide for Drug Discovery
Executive Summary
The incorporation of oxetane rings into piperidine scaffolds represents a high-impact strategy in modern medicinal chemistry, often termed the "Oxetane Effect." This structural modification serves as a dual-purpose bioisostere, replacing gem-dimethyl groups to block metabolic soft spots or acting as a carbonyl surrogate to modulate polarity.[1] This guide details the design, synthesis, and application of oxetane-containing piperidine building blocks, specifically focusing on spirocyclic and linked architectures that lower basicity (pKa), reduce hERG liability, and enhance metabolic stability without compromising potency.
Structural Rationale & Bioisosterism[2]
The Physicochemical Switch
Piperidines are ubiquitous in drug discovery but often suffer from high basicity (pKa ~10-11), leading to lysosomal trapping, phospholipidosis, and hERG channel inhibition. The strategic introduction of an oxetane ring—either fused, spirocyclic, or linked—modulates these properties through the inductive electron-withdrawing effect of the oxygen atom.
-
Basicity Modulation: An oxetane ring proximal to the piperidine nitrogen can lower the pKa by 2–4 units. This ensures a higher fraction of the neutral species at physiological pH, improving membrane permeability and reducing cation-driven off-target effects.
-
Metabolic Blocking: Replacing a labile gem-dimethyl group with an oxetane ring removes susceptible C-H bonds while maintaining steric volume. The oxetane ring is metabolically robust against cytochrome P450 oxidative clearance.
-
Solubility & Lipophilicity: Unlike carbocyclic analogs (e.g., cyclobutane), the oxetane oxygen acts as a hydrogen bond acceptor, lowering LogD and enhancing aqueous solubility.
Architectural Classes
We categorize these building blocks into two primary classes:
-
Spirocyclic Systems: Rigid scaffolds where the oxetane and piperidine share a single carbon atom (e.g., 2-oxa-7-azaspiro[3.5]nonane).
-
Linked Systems: Piperidines substituted with an oxetane ring at the 3- or 4-position (e.g., 4-(oxetan-3-yl)piperidine).[2]
Figure 1: Mechanistic impact of oxetane incorporation on piperidine physicochemical properties.[3][4]
Key Building Block: 2-Oxa-7-azaspiro[3.5]nonane[4][6][7]
The 2-oxa-7-azaspiro[3.5]nonane scaffold is a premier building block, offering a rigid, spirocyclic core that aligns vectors for drug-target interactions while suppressing the basicity of the piperidine nitrogen.
Comparative Physicochemical Data
The following table illustrates the dramatic shift in properties when transitioning from a standard piperidine or gem-dimethyl analog to the oxetane spirocycle.
| Scaffold | Structure Type | pKa (approx) | LogP | Metabolic Stability (HLM) |
| Piperidine | Unsubstituted | ~11.0 | Low | Low (N-oxidation/C-H ox) |
| 4,4-Dimethylpiperidine | gem-Dimethyl | ~11.0 | High | Moderate (Methyl ox) |
| 2-Oxa-7-azaspiro[3.5]nonane | Oxetane Spirocycle | ~8.2 | Low | High |
Data synthesized from Carreira et al. and internal medicinal chemistry datasets.
Synthesis Protocol: 2-Oxa-7-azaspiro[3.5]nonane[4][6][7]
This protocol describes a robust, self-validating synthesis route for the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane, scalable for drug discovery campaigns. This route avoids the use of highly unstable intermediates often found in older literature.
Target Molecule: 2-Oxa-7-azaspiro[3.5]nonane oxalate Key Precursor: 1-Boc-4-piperidone
Step-by-Step Methodology
Step 1: Olefination (Wittig Reaction)
-
Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KOtBu (1.2 equiv), THF (anhydrous).
-
Procedure: Suspend methyltriphenylphosphonium bromide in THF at 0°C. Add KOtBu portion-wise to generate the ylide (bright yellow). Stir for 1h.
-
Addition: Dropwise add 1-Boc-4-piperidone (1.0 equiv) in THF. Warm to RT and stir for 12h.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc. Dry over Na2SO4. Concentrate and purify via silica flash chromatography (Hex/EtOAc).
-
Product: tert-Butyl 4-methylenepiperidine-1-carboxylate.
Step 2: Epoxidation
-
Reagents: m-CPBA (1.5 equiv), DCM, 0°C.
-
Procedure: Dissolve the alkene from Step 1 in DCM. Add m-CPBA slowly at 0°C. Stir overnight at RT.
-
Workup: Quench with Na2S2O3 (aq) to destroy excess peroxide, then wash with NaHCO3.
-
Product: 1-Boc-1-oxa-6-azaspiro[2.5]octane (Epoxide intermediate).
Step 3: Ring Expansion to Oxetane (The Critical Step) Note: This step utilizes a sulfur ylide mediated ring expansion or alternative trimethylsulfoxonium iodide protocol.
-
Reagents: Trimethylsulfoxonium iodide (1.5 equiv), NaH (60% dispersion, 1.5 equiv), DMSO/THF (1:1).
-
Procedure: Generate the dimsyl anion/ylide by heating trimethylsulfoxonium iodide and NaH in DMSO/THF at 50°C for 1h.
-
Cyclization: Cool to RT. Add the epoxide from Step 2 dropwise. Heat to 60-70°C for 4-6h.
-
Mechanism: The ylide attacks the epoxide (nucleophilic attack), followed by ring closure to the 4-membered oxetane.
-
Workup: Quench with water. Extract extensively with EtOAc (oxetanes are polar). Purify via column chromatography.
-
Product: tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate.
Step 4: Deprotection & Salt Formation
-
Reagents: Oxalic acid (1.0 equiv), EtOH/Et2O.
-
Procedure: Dissolve the Boc-protected spirocycle in minimal EtOH. Add anhydrous HCl (4M in dioxane) or TFA/DCM to deprotect.
-
Salt Formation: After removing volatiles, dissolve the free amine in EtOH. Add oxalic acid solution. The white precipitate forms immediately.
-
Validation: 1H NMR (D2O) should show characteristic oxetane protons as a singlet or tight multiplet around 4.5-4.6 ppm.
Figure 2: Synthetic route for 2-oxa-7-azaspiro[3.5]nonane oxalate.
MedChem Applications & Case Studies
Case Study: Genentech DLK Inhibitor
In the development of Dual Leucine Zipper Kinase (DLK) inhibitors for neurodegenerative diseases, Genentech encountered metabolic stability issues with early leads.[5]
-
The Problem: High clearance and efflux liability due to a basic piperidine moiety.
-
The Solution: Replacement of the piperidine with a piperidine-oxetane hybrid (specifically reducing basicity).[5]
-
Outcome: The oxetane modification reduced the pKa, lowered the efflux ratio, and improved the brain-to-plasma ratio, leading to a clinical candidate (GDC-0134 lineage).
Case Study: GDC-0349 (mTOR Inhibitor)
-
Challenge: Balancing solubility and permeability in a potent mTOR inhibitor.
-
Oxetane Application: An oxetane ring was attached to the piperidine nitrogen substituent.[5]
-
Result: This reduced the pKa of the amine to ~5.0, significantly reducing hERG inhibition (IC50 > 100 µM) while maintaining high metabolic stability and selectivity.[6]
Design Heuristics
-
hERG Avoidance: If your lead compound has a basic amine (pKa > 9) and shows hERG binding, consider capping the amine with an oxetan-3-yl group or switching to the 2-oxa-7-azaspiro[3.5]nonane core.
-
Solubility Fix: If a gem-dimethyl group causes poor solubility, the oxetane replacement is the "go-to" bioisostere to lower LogP while keeping the steric bulk constant.
References
-
Wuitschik, G., et al. (2010).[7] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2010).[7] Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes. Organic Letters. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Genentech Researchers. (2017). Discovery of GDC-0349: A Potent, Selective, and Orally Bioavailable mTOR Inhibitor. Journal of Medicinal Chemistry. Link
-
Aldabbagh, F., et al. (2011). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane. Tetrahedron Letters. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Oxetanes as versatile building blocks in the total synthesis of natural products: An overview | European Journal of Chemistry [eurjchem.com]
Molecular weight and formula of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
A Strategic Building Block for Physicochemical Optimization in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, [1-(Oxetan-3-yl)piperidin-4-yl]methanamine (CAS: 1349717-14-1) has emerged as a high-value intermediate.[1] It serves as a critical tool for "scaffold hopping," specifically designed to replace N-alkyl piperidine motifs. By incorporating the oxetane ring—a potent bioisostere for gem-dimethyl and carbonyl groups—this building block offers a predictable solution to common lead optimization challenges: poor aqueous solubility, high lipophilicity, and metabolic instability.
This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis, physicochemical advantages, and practical handling protocols for the drug discovery scientist.[2]
Part 1: Chemical Identity & Physicochemical Profile[3]
The molecule consists of a 4-aminomethylpiperidine core N-substituted with an oxetane ring at the 3-position. This specific architecture modulates the basicity of the piperidine nitrogen, a property exploited to improve the pharmacokinetic (PK) profile of resulting drug candidates.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | [1-(Oxetan-3-yl)piperidin-4-yl]methanamine |
| CAS Number | 1349717-14-1 |
| Molecular Formula | C |
| Molecular Weight | 170.25 g/mol |
| SMILES | NCC1CCN(C2COC2)CC1 |
| Appearance | Yellow to brown solid / Semi-solid (purity dependent) |
| Storage | 2–8°C, Hygroscopic, store under inert atmosphere (Ar/N |
Table 2: Predicted Physicochemical Properties
| Parameter | Value (Predicted) | Significance |
| cLogP | ~ -0.5 to 0.2 | Significantly lower than N-isopropyl analogs, aiding solubility. |
| pKa (Piperidine N) | ~ 6.0 – 6.5 | The electron-withdrawing oxetane lowers the pKa of the tertiary amine (vs. ~9.0 for N-alkyl), reducing lysosomal trapping and improving permeability. |
| pKa (Primary Amine) | ~ 10.0 | Remains the primary site for protonation and chemical coupling. |
| TPSA | ~ 48 Ų | Favorable for CNS penetration and oral bioavailability. |
Part 2: Synthetic Pathways & Manufacturing
The synthesis of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine is most efficiently achieved via reductive amination . This route is preferred over nucleophilic substitution (using 3-iodooxetane) due to the thermal instability of oxetane electrophiles and the availability of oxetan-3-one.
Validated Synthetic Protocol (Reductive Amination)
Reagents:
-
Substrate A: Piperidin-4-ylmethanamine (CAS: 7144-05-0)
-
Substrate B: Oxetan-3-one (CAS: 6704-31-0)
-
Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Methodology:
-
Formation of Hemiaminal: In a dry round-bottom flask under N
, dissolve Piperidin-4-ylmethanamine (1.0 eq) in anhydrous DCM (0.1 M concentration). -
Ketone Addition: Add Oxetan-3-one (1.1 eq) dropwise. Note: Oxetan-3-one is volatile; handle cold.
-
Activation: Stir at room temperature for 30–60 minutes to allow the hemiaminal/imine equilibrium to establish.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS (Target m/z: 171.1 [M+H]
). -
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). -
Purification: The product is highly polar. Purify via amine-functionalized silica gel chromatography or reverse-phase preparative HPLC.
Synthesis Workflow Diagram[5]
Figure 1: Reductive amination workflow for the synthesis of the target scaffold.
Part 3: Structural Utility in Medicinal Chemistry[5]
The incorporation of the oxetane ring is not merely a structural variation; it is a calculated physicochemical maneuver.[3] This section explains why a researcher would select this specific building block.
The "Oxetane Advantage" (Bioisosterism)
The oxetane ring acts as a bioisostere for both gem-dimethyl groups and carbonyl groups.[3]
-
Solubility: The oxygen atom in the oxetane ring functions as a hydrogen bond acceptor, significantly increasing aqueous solubility compared to a carbocyclic analog (e.g., cyclobutane or isopropyl group).
-
Basicity Modulation: The oxetane ring is electron-withdrawing (inductive effect).[3] When attached to the piperidine nitrogen, it lowers the pKa of that nitrogen by 2–3 units.
-
Result: At physiological pH (7.4), a significant fraction of the molecule remains uncharged, facilitating passive membrane permeability.
-
-
Metabolic Stability: Unlike N-methyl or N-ethyl groups, which are prone to oxidative dealkylation by Cytochrome P450 enzymes, the oxetane ring is metabolically robust, often extending the half-life (
) of the drug.
Decision Logic for Scaffold Selection
Figure 2: Strategic logic for implementing the oxetane moiety in lead optimization.
Part 4: Analytical Characterization
Validating the identity of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine requires specific attention to the oxetane ring signals, which are distinct.
1H NMR Interpretation (CDCl , 400 MHz)
-
Oxetane Protons: The most diagnostic signals are the protons on the oxetane ring.
-
Look for a multiplet or two triplets around
4.5 – 4.7 ppm (4H).[4] These correspond to the two CH groups adjacent to the oxygen. The splitting pattern is due to the puckered conformation of the ring. -
The methine proton (CH-N) of the oxetane ring usually appears around
3.4 – 3.6 ppm .
-
-
Piperidine Core:
-
The protons alpha to the piperidine nitrogen appear upfield relative to N-benzyl analogs due to the different electronic environment.
-
-
Primary Amine:
-
The -CH
-NH methylene group typically appears as a doublet around 2.5 – 2.6 ppm .
-
Mass Spectrometry
-
Ionization: ESI+
-
Parent Ion: m/z 171.1 [M+H]
-
Fragmentation: High collision energy often results in the loss of the oxetane ring (neutral loss of C
H O, mass 56) or cleavage of the aminomethyl group.
Part 5: Handling & Safety
Stability Concerns[8][9]
-
Acid Sensitivity: While oxetanes are more stable than epoxides, they can undergo ring-opening polymerization or hydrolysis under strongly acidic conditions (pH < 1). Avoid using strong mineral acids (HCl, H
SO ) during workup or salt formation if possible. Use weaker acids (e.g., fumaric, oxalic) if salt formation is required. -
Thermal Stability: The compound is generally stable at room temperature but should not be subjected to temperatures >100°C for extended periods to prevent ring strain release/decomposition.
Safety Protocols
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
PPE: Nitrile gloves, safety glasses, and lab coat.
-
Inhalation: Handle in a fume hood. As a primary amine, it may have a mild ammoniacal odor and potential respiratory irritation.
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. Link
-
PubChem Compound Summary. (2024). 1-(Oxetan-3-yl)piperidin-4-yl]methanamine.[1][5] National Center for Biotechnology Information. Link
-
Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of Voltage-Gated Sodium Channel Nav1.7. Journal of Medicinal Chemistry. Link
Sources
Strategic Deployment of Oxetane Amine Intermediates in Medicinal Chemistry
Abstract
The incorporation of oxetane rings—specifically oxetane amines—has evolved from an academic curiosity to a validated strategy in modern drug discovery.[1][2][3][4] This guide analyzes the "Oxetane Effect," a phenomenon where the four-membered oxygen heterocycle modulates the physicochemical properties of adjacent amine functionalities.[2][3][5][6] We explore the mechanistic basis for basicity reduction, solubility enhancement, and metabolic stability, providing actionable synthetic protocols and decision frameworks for medicinal chemists.
The "Oxetane Effect": Mechanistic Causality
The oxetane ring is not merely a structural spacer; it is an electronic modulator. In medicinal chemistry, the primary utility of oxetane amine intermediates lies in their ability to resolve the lipophilicity-basicity-permeability trilemma.[2]
Basicity Modulation (pKa Lowering)
High amine basicity often correlates with hERG channel inhibition (cardiotoxicity), P-gp efflux (poor brain penetration), and phospholipidosis.
-
Mechanism: The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect (-I).[3]
-
Impact: When an amine is attached at the 3-position (3-aminooxetane), the pKa of the conjugate acid is lowered by approximately 2.5–3.0 log units compared to the corresponding cyclohexyl or isopropyl amine.
-
Result: A larger fraction of the molecule remains neutral at physiological pH (7.4), significantly improving passive membrane permeability without sacrificing solubility.
The Gem-Dimethyl Bioisostere
The oxetane ring is a bioisostere of the gem-dimethyl group but with a polar twist.
-
Steric Equivalence: The oxetane ring occupies a similar Van der Waals volume to a gem-dimethyl group.
-
Lipophilicity (LogD): Unlike the lipophilic gem-dimethyl, the oxetane reduces LogP/LogD due to the exposed ether oxygen and its high dipole moment.
-
Metabolic Blocking: The 3,3-disubstituted oxetane blocks metabolic "soft spots" (e.g., benzylic oxidation) while resisting oxidative metabolism itself, as the strained ring is surprisingly stable to CYP450 enzymes.
Strategic Decision Framework
Medicinal chemists should not apply oxetanes randomly. Use the following logic gate to determine when an oxetane amine intermediate is the optimal design choice.
Visualization: Bioisostere Decision Matrix
Figure 1: Decision matrix for incorporating oxetane motifs to resolve specific medicinal chemistry liabilities.
Comparative Data: Oxetane vs. Analogs
The following table illustrates the "Oxetane Effect" on a model piperidine system, highlighting the dramatic shift in basicity and lipophilicity compared to carbocyclic analogs.
Table 1: Physicochemical Comparison of Spirocyclic Analogs
| Property | Spiro-Cyclobutane | Spiro-Oxetane (Target) | gem-Dimethyl |
| Structure | Carbocyclic ring | Oxygen heterocycle | Acyclic alkyl |
| pKa (Conj. Acid) | ~10.5 (High) | ~7.8 (Optimal) | ~10.2 (High) |
| LogD (pH 7.4) | 2.5 | 1.1 | 2.8 |
| Solubility | Low | High | Low |
| Metabolic Stability | Moderate | High | Low (benzylic ox.) |
| hERG Liability | High Risk | Low Risk | High Risk |
Note: Data generalized from matched molecular pair analyses reported by Wuitschik et al. [1].
Synthesis of Key Intermediates
Synthesizing 3-aminooxetanes requires careful handling of the strained ring. The most robust route utilizes oxetan-3-one as a divergent platform.
Protocol A: Reductive Amination of Oxetan-3-one
This protocol is the industry standard for installing secondary amines onto the oxetane core.
Reagents:
-
Oxetan-3-one (CAS: 6704-31-0)
-
Primary Amine (
) -
Sodium Triacetoxyborohydride (
) -
Dichloromethane (DCM) / Acetic Acid
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under
, dissolve oxetan-3-one (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous DCM ( ). -
Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 30–60 minutes. Note: Monitoring by LCMS may show the hydrate or hemiaminal.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise. The mild nature of STAB prevents reductive ring-opening of the strained oxetane.
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). The oxetane ring is stable to basic aqueous workup. -
Purification: Flash column chromatography. Caution: Avoid strongly acidic mobile phases which can trigger ring opening.
Protocol B: Synthesis of 3-Aminooxetane Hydrochloride (Building Block)
For use as a primary amine building block.
-
Starting Material: Oxetane-3-carboxylic acid.[7]
-
Curtius Rearrangement: Treat with Diphenylphosphoryl azide (DPPA) and
-BuOH to form the Cbz- or Boc-protected amine. -
Deprotection: Hydrogenolysis (
, Pd/C) is NOT recommended due to potential ring reduction. Use mild acidic deprotection (e.g., in dioxane) to yield 3-aminooxetane hydrochloride.
Visualization: Synthesis Workflow
Figure 2: Parallel synthetic workflows for secondary (top) and primary (bottom) oxetane amine intermediates.
Case Study: Rilzabrutinib
The validation of oxetane amines in clinical candidates is exemplified by Rilzabrutinib (PRN1008) , a BTK inhibitor for immune thrombocytopenia.
-
Challenge: Early prototypes suffered from high lipophilicity and rapid metabolic clearance.
-
Solution: Introduction of an oxetane ring adjacent to the amine.[2][5]
-
Outcome:
-
Basicity Control: The oxetane lowered the pKa of the adjacent amine, reducing lysosomal trapping.
-
Metabolic Stability: The oxetane blocked the metabolic soft spot found in the gem-dimethyl analog.
-
Permeability: Improved oral bioavailability allowed for successful clinical progression [2].
-
References
-
Wuitschik, G., Rogers-Evans, M., Müller, K., et al. (2006).[8] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition . [Link]
-
Mullard, A. (2016). Small-molecule drug discovery: The oxetane revolution. Nature Reviews Drug Discovery . [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews . [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry . [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Suppliers of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
Executive Summary: The Oxetane Advantage
In modern drug discovery, [1-(Oxetan-3-yl)piperidin-4-yl]methanamine (CAS: 1349717-14-1 ) has emerged as a high-value building block. It represents a strategic structural motif where the oxetane ring serves as a bioisostere for gem-dimethyl or carbonyl groups.
Why this molecule matters:
-
Solubility & Lipophilicity: The oxetane ring increases polarity (lowering LogD) without the metabolic liability of a carbonyl group.
-
Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen reduces the pKa of the piperidine nitrogen (typically by ~1–2 units), potentially improving oral bioavailability and reducing hERG liability compared to N-alkyl piperidines.
-
Metabolic Stability: Unlike morpholine analogs, the oxetane-piperidine scaffold often resists oxidative metabolism while maintaining a similar vector.
This guide details the sourcing landscape, quality evaluation, and handling protocols required to integrate this moiety into your lead optimization campaigns.
Sourcing Landscape & Vendor Analysis
Sourcing this building block requires distinguishing between "on-the-shelf" stock and "make-on-demand" synthesis.
Identification Data
-
Chemical Name: [1-(Oxetan-3-yl)piperidin-4-yl]methanamine[1][2]
-
CAS Number:
-
Molecular Weight: 170.25 g/mol [2]
-
Key Synonyms: 1-(3-Oxetanyl)-4-piperidinemethanamine; (1-(Oxetan-3-yl)piperidin-4-yl)methanamine.[1]
Supplier Tiers
| Supplier Tier | Representative Vendors | Stock Status | Use Case |
| Tier 1: Global Catalog | BLD Pharm , Enamine , WuXi AppTec | High Probability (2–5 days) | HTS library synthesis, Hit-to-Lead. |
| Tier 2: Aggregators | MolPort, ChemSpace | Variable (Drop-shipped) | Price comparison for bulk orders (>10g). |
| Tier 3: Boutique | Synthonix, AstaTech | Make-on-Demand (2–4 weeks) | Custom salt forms (e.g., 2HCl) or GMP grades. |
Strategic Recommendation: For initial SAR (Structure-Activity Relationship) exploration, prioritize Tier 1 suppliers like BLD Pharm or Enamine who synthesize oxetanes in-house. This minimizes the risk of receiving degraded material due to improper storage by third-party logistics providers.
Technical Deep Dive: Synthesis & Impurity Profiling
To validate the quality of incoming batches, one must understand the synthetic origin. The dominant route is reductive amination .
Synthetic Pathway & Risks
The reaction typically involves 3-oxetanone and 4-piperidinemethanamine (often Boc-protected at the primary amine during synthesis to prevent polymerization, though direct amination is possible).
Mechanism:
-
Formation of the iminium ion intermediate.
-
Reduction (using STAB - Sodium Triacetoxyborohydride) to the amine.
Critical Impurity Vectors:
-
Residual 3-Oxetanone: Electrophilic and potentially genotoxic.
-
Ring-Opened Byproducts: The oxetane ring is strained. If the workup involves strong aqueous acid (pH < 3) or high heat, the ring can open to form a 1,3-diol derivative.
-
Bis-alkylation: Rare due to steric bulk of the oxetane, but possible if stoichiometry is uncontrolled.
Visualization: Synthesis & Impurity Logic
Figure 1: Synthetic pathway showing the reductive amination route and the critical risk of acid-catalyzed ring opening.
Quality Control & Handling Protocols
Trustworthiness in data generation begins with material validation. Do not assume vendor purity claims are accurate for oxetanes stored over long periods.
Self-Validating QC Protocol
Upon receipt of the compound, execute this 3-step validation:
-
Visual Inspection:
-
Pass: White to off-white solid or clear oil.
-
Fail: Yellow/Brown discoloration (indicates oxidation of the primary amine).
-
-
1H-NMR Diagnostics (The "Fingerprint"):
-
Oxetane Protons: Look for the characteristic multiplet for the oxetane ring protons around 4.5 – 4.8 ppm .
-
Integrity Check: If these peaks are split or shifted significantly upfield, suspect ring opening.
-
Stoichiometry: Verify the integral ratio between the oxetane protons (4H) and the piperidine ring protons.
-
-
LC-MS Verification:
-
Target Mass: [M+H]+ = 171.15.
-
Red Flag: A peak at [M+H]+ = 189.16 indicates the ring-opened hydrate/diol (+18 mass units).
-
Handling & Storage
-
Acidity Warning: NEVER store [1-(Oxetan-3-yl)piperidin-4-yl]methanamine in acidic solutions (e.g., 0.1% TFA in DMSO) for extended periods. The oxetane ring is acid-labile.[3]
-
Preferred Buffer: For biological assays, use neutral buffers (PBS, HEPES).
-
Storage: Store neat at -20°C under nitrogen. Hygroscopic nature requires desiccated storage.
Visualization: QC Decision Workflow
Figure 2: Quality Control decision tree ensuring exclusion of ring-opened impurities.
References
-
PubChem. (2025).[4] Compound Summary for CID 57416287: 1-(Oxetan-3-yl)piperazine derivatives. National Library of Medicine. Retrieved from [Link][4]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15089–15166. (Authoritative review on oxetane stability and synthesis). Retrieved from [Link]
- Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(16), 2816-2850. (Foundational text on oxetane physicochemical properties).
Sources
- 1. CAS 1349717-14-1|[1-(Oxetan-3-Yl)Piperidin-4-Yl]Methanamine [rlavie.com]
- 2. 1349717-14-1|(1-(Oxetan-3-yl)piperidin-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties of N-Oxetanyl Piperidine Amines: A Technical Guide
The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of N-oxetanyl piperidine amines.
Executive Summary
The N-(oxetan-3-yl)piperidine motif represents a high-value bioisostere in modern medicinal chemistry, specifically designed to modulate the basicity, lipophilicity, and metabolic stability of tertiary amines. Unlike traditional alkyl groups (methyl, ethyl, isopropyl), the oxetane ring acts as a "metabolic sink" and a "basicity tuner."
This guide provides researchers with the rationale, data, and protocols necessary to deploy this motif effectively. It focuses on the transition from N-alkyl to N-oxetanyl systems, highlighting the dramatic reduction in pKₐ (typically 2–3 log units) and the concomitant improvement in Lipophilic Efficiency (LipE).[1]
Structural Rationale & Mechanistic Insight
The "Basicity Tuner" Concept
The piperidine nitrogen is a ubiquitous pharmacophore but often suffers from high basicity (pKₐ ~9–10), leading to:
-
Lysosomal trapping: High accumulation in acidic organelles.
-
hERG Liability: Protonated amines at physiological pH often correlate with hERG channel blockade.[2]
-
Poor Permeability: High ionization hinders passive diffusion.
Attaching an oxetane ring at the 3-position to the piperidine nitrogen introduces a strong electron-withdrawing inductive effect (-I) from the oxetane oxygen, mediated through the C3 carbon. Unlike a carbonyl (amide formation), which completely nullifies basicity, the oxetane attenuates it to a physiologically relevant range (pKₐ ~6.0–7.0).
The "Polar Shield" Effect
The oxetane ring is a dipole-rich, lipophilic-neutral motif. It resists oxidative metabolism (N-dealkylation) better than N-methyl groups because the adjacent protons are sterically shielded and the ring strain disfavors radical formation required for CYP450 oxidation.
Physicochemical Profile
The following data summarizes the shift in properties when converting an N-Methyl piperidine to an N-(Oxetan-3-yl) piperidine.
Quantitative Comparison Table
| Property | N-Methyl Piperidine | N-(Oxetan-3-yl) Piperidine | Delta / Impact |
| Basicity (pKₐ) | 9.0 – 10.5 | 6.0 – 7.5 | ↓ 2.5–3.5 units (Reduced ionization at pH 7.4) |
| Lipophilicity (LogD₇.₄) | High | Low | ↓ 0.5–1.0 unit (Increased polarity) |
| Aqueous Solubility | Moderate | High | Improved solvation due to oxetane oxygen H-bond accepting |
| Metabolic Stability (HLM) | Low (N-demethylation) | High | Blocks N-dealkylation; resistant to CYP oxidation |
| hERG Inhibition | High Risk | Reduced Risk | Correlates with lower pKₐ and LogD |
| Conformation | Chair (N-Me equatorial) | Chair (N-Oxetanyl equatorial) | Oxetane acts as a bulky, planar group |
Property Interplay Diagram
The following diagram illustrates the causal relationships between the structural modification and the resulting ADME properties.
Figure 1: Mechanistic flow illustrating how the oxetane substitution modulates downstream ADME properties.
Synthetic Accessibility & Protocols
Synthesis of N-oxetanyl piperidines is most efficiently achieved via reductive amination using oxetan-3-one. Direct alkylation with 3-iodooxetane is possible but less preferred due to the thermal instability of the electrophile.
Protocol: Reductive Amination of Piperidines with Oxetan-3-one
Objective: Install the oxetan-3-yl group onto a secondary piperidine amine.
Reagents:
-
Substrate: Secondary Piperidine amine (1.0 equiv)
-
Reagent: Oxetan-3-one (1.2 – 1.5 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Additives: Acetic acid (catalytic to 1.0 equiv) if the amine is hindered.
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask, dissolve the piperidine amine (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M).
-
Ketone Addition: Add oxetan-3-one (1.2 mmol). If the amine is a salt (e.g., HCl salt), add Triethylamine (1.0 equiv) to free base it before ketone addition.
-
Activation: (Optional) Add Acetic Acid (1.0 mmol) to activate the iminium formation. Stir at room temperature for 15–30 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass = Amine + 56.03).
-
Quench: Quench carefully with saturated aqueous NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography. Note: Oxetanyl amines are polar; use a gradient of DCM:MeOH (95:5 to 90:10) or Acetone:Hexanes.
Self-Validating Checkpoint:
-
Success Indicator: Appearance of the oxetane methine proton in ¹H NMR (typically a multiplet around δ 3.5–3.8 ppm) and the four oxetane methylene protons (multiplets around δ 4.5–4.7 ppm).
Synthetic Workflow Diagram
Figure 2: Standard reductive amination workflow for N-oxetanyl installation.
Experimental Workflows for Property Validation
To verify the physicochemical advantages, the following assays are standard.
pKₐ Determination (Potentiometric Titration)
-
Method: Sirius T3 or similar potentiometric titrator.
-
Protocol: Dissolve compound (0.5 mg) in assay buffer (ionic strength adjusted). Titrate from pH 2.0 to pH 12.0 using KOH/HCl.
-
Expected Result: A distinct inflection point in the range of 6.0–7.5. Compare directly with the N-methyl analog (usually >9.0).
Microsomal Stability (Metabolic Clearance)
-
Method: Incubation with Human Liver Microsomes (HLM).[1]
-
Protocol:
-
Incubate compound (1 µM) with pooled HLM (0.5 mg protein/mL) and NADPH regenerating system at 37°C.
-
Sample at t = 0, 5, 15, 30, 60 min.
-
Quench with Acetonitrile containing internal standard.
-
Analyze by LC-MS/MS.
-
-
Interpretation: Calculate Intrinsic Clearance (CL_int). N-oxetanyl analogs typically show <20 µL/min/mg protein compared to rapid clearance of N-methyl/ethyl analogs due to N-dealkylation.
Case Studies & Applications
Lanraplenib (Syk Inhibitor)
In the development of Lanraplenib , researchers replaced a 4-ethyl-piperazine with an N-oxetanyl-piperazine .
-
Benefit: This reduction in basicity improved the selectivity for B-cells over T-cells (T/B ratio doubled) and maintained high metabolic stability while reducing hERG risk [1, 2].[4]
Fenebrutinib (BTK Inhibitor)
Genentech utilized the oxetane motif to optimize the piperazine tail of their BTK inhibitor.
-
Outcome: Introduction of the oxetane lowered the pKₐ of the piperazine nitrogen to 6.3 (from 7.8).[1][4]
-
Benefit: This modification was crucial for balancing permeability and solubility while minimizing off-target toxicity [3].
References
-
Burke, J. R., et al. (2020). "Discovery of Lanraplenib (GS-9876): A Potent, Selective, and Orally Bioavailable Spleen Tyrosine Kinase Inhibitor for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link
-
Crawford, J. J., et al. (2018). "Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton’s Tyrosine Kinase Inhibitor in Early Clinical Development." Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5] Chemical Reviews. Link
Sources
Technical Guide: Physicochemical Profiling of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
[1]
Executive Summary & Molecular Architecture[1]
Compound Name: [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
CAS Registry Number: 1349717-14-1
Molecular Formula: C
This molecule represents a strategic "matched molecular pair" design in drug discovery.[1] It replaces the traditional N-isopropyl or N-cyclobutyl piperidine motif with an N-(oxetan-3-yl) group.[1] This substitution is not merely structural; it is a deliberate physicochemical tactic to lower the pKa of the tertiary amine, reduce lipophilicity (LogP), and improve metabolic stability by blocking N-dealkylation pathways.
Structural Analysis
The molecule consists of three distinct pharmacophoric zones:
-
The Primary Amine (Distal): A high-basicity anchor point (-CH
NH ) typically used for amide coupling or interactions with acidic protein residues (e.g., Asp/Glu).[1] -
The Piperidine Core (Linker): A semi-rigid scaffold providing spatial separation.[1]
-
The Oxetane Ring (Proximal): A polar, electron-withdrawing ether ring attached to the piperidine nitrogen.[1] This is the physicochemical control center of the molecule.[1]
pKa Analysis: The "Oxetane Effect"[3][4][5]
Understanding the ionization profile of this compound is critical for predicting its behavior in biological assays. The molecule possesses two basic centers with distinct pKa values.[3]
Predicted pKa Values
| Ionization Center | Functional Group | Predicted pKa | Classification |
| pKa | Primary Amine (-CH | 10.2 ± 0.5 | Highly Basic (Cationic at pH 7.[1]4) |
| pKa | Tertiary Amine (Piperidine-N) | 6.8 ± 0.4 | Weakly Basic (Mixed species at pH 7.[1]4) |
Mechanistic Insight
Standard N-alkyl piperidines typically exhibit a pKa of ~10.0–11.[1]0. However, the attachment of the oxetane ring at the 3-position exerts a powerful electron-withdrawing inductive effect (-I) through the C-N bond.[1]
-
The Drop: Research by Carreira et al. and Pfizer scientists has established that replacing an N-methyl group with an N-oxetan-3-yl group typically lowers the basicity of the amine by ~2.7 to 3.0 log units .[1]
-
The Result: The piperidine nitrogen in this molecule transitions from a strong base to a weak base (pKa ~6.8).[1]
-
Biological Implication: At physiological pH (7.4), the piperidine nitrogen is significantly less protonated than a standard piperidine.[1] This increases the fraction of the neutral species available to permeate cell membranes, despite the molecule's overall polarity.
Ionization State Diagram
The following diagram illustrates the protonation states across the pH scale.
LogP and Lipophilicity Profile[6][7]
The oxetane ring acts as a "polarity booster" without introducing hydrogen bond donors (HBD), which is advantageous for permeability.
Quantitative Data
| Parameter | Value | Context |
| cLogP (Neutral) | -0.5 to 0.2 | Highly hydrophilic due to the ether oxygen and amine.[1] |
| LogD | -1.8 to -1.2 | Dominant species is cationic (primary amine), drastically lowering distribution into lipids.[1] |
| Polar Surface Area (TPSA) | ~50 Å | Favorable for CNS penetration (if pKa modulation reduces total charge).[1] |
Solubility vs. Permeability Trade-off
-
Solubility: The compound is expected to have high aqueous solubility (>10 mg/mL) in its hydrochloride salt form due to the low LogP and ionizable centers.[1]
-
Permeability: While the low LogP suggests poor passive diffusion, the pKa suppression of the piperidine nitrogen prevents the molecule from becoming a "double cation" at physiological pH. This subtle modulation often rescues oral bioavailability for such polar fragments.[1]
Experimental Determination Protocols
To validate these theoretical values, the following standard operating procedures (SOPs) are recommended. These protocols are designed to be self-validating.
Potentiometric Titration (pKa Determination)
This is the "Gold Standard" for measuring ionization constants of ionizable centers.
Reagents:
-
0.1 M HCl and 0.1 M NaOH (standardized).[1]
-
0.15 M KCl (ionic strength adjustor).[1]
-
Degassed HPLC-grade water (CO
-free).[1]
Workflow:
-
Dissolution: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl solution. Ensure the starting pH is acidic (pH < 3) by adding excess HCl.
-
Titration: Titrate with 0.1 M NaOH using an autotitrator (e.g., Sirius T3 or Mettler Toledo).
-
Data Capture: Record pH vs. Volume of NaOH added.
-
Analysis: Use the Bjerrum plot method to identify inflection points.[1] The first inflection (pH ~6.8) corresponds to the piperidine nitrogen; the second (pH ~10.2) corresponds to the primary amine.
Shake-Flask Method (LogD Measurement)
Since the molecule is ionizable, LogD at pH 7.4 is more relevant than LogP.
Implications for Drug Design[5][6][8][9]
Researchers utilizing [1-(Oxetan-3-yl)piperidin-4-yl]methanamine should consider the following strategic applications:
-
Solubility Fix: Use this fragment to replace N-benzyl or N-isopropyl piperidines in lead compounds that suffer from poor aqueous solubility.[1] The oxetane reduces LogP significantly.
-
hERG Avoidance: Basic amines (pKa > 8) are often implicated in hERG channel blockage (cardiotoxicity).[1] By lowering the piperidine pKa to ~6.8, the oxetane moiety reduces the affinity for the hERG channel pore, a common liability in piperidine-based drugs.
-
Metabolic Soft Spot Blocking: The oxetane ring sterically and electronically protects the nitrogen, reducing susceptibility to N-dealkylation by Cytochrome P450 enzymes compared to simple alkyl chains.[1]
References
-
Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][4] Angewandte Chemie International Edition. [Link][1]
-
Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5] Chemical Reviews. [Link][1]
-
Stepan, A. F., et al. (2011).[1] "Application of the Oxetane Ring in the Design of a Potent, Metabolic Stable, and Brain-Penetrant γ-Secretase Inhibitor." Journal of Medicinal Chemistry. [Link][1]
-
PubChem Compound Summary. "1-(Oxetan-3-yl)piperazine (Analogous Core Data)." [Link]
Sources
- 1. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1349717-14-1|[1-(Oxetan-3-Yl)Piperidin-4-Yl]Methanamine [rlavie.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
Methodological & Application
Synthesis of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine from piperidine
Introduction & Strategic Analysis
The incorporation of oxetane rings into drug scaffolds is a pivotal strategy in modern medicinal chemistry, often termed the "Oxetane Switch." Replacing gem-dimethyl or carbonyl groups with an oxetane ring can significantly lower lipophilicity (
This guide details the synthesis of [1-(oxetan-3-yl)piperidin-4-yl]methanamine (Target Molecule 3 ). While the prompt suggests starting from "piperidine," industrial efficiency dictates starting from the functionalized congener 4-cyanopiperidine (piperidine-4-carbonitrile). This route is superior to using N-Boc-4-(aminomethyl)piperidine because it avoids acidic deprotection steps (e.g., TFA/HCl) that pose a high risk of acid-catalyzed oxetane ring opening [2].
Synthetic Strategy:
-
Reductive Amination: Installation of the oxetane ring using oxetan-3-one and sodium triacetoxyborohydride (STAB).
-
Nitrile Reduction: Conversion of the nitrile to the primary amine using Lithium Aluminum Hydride (LAH).[1][2][3] This method is chosen over catalytic hydrogenation to avoid metal poisoning by the amine and to ensure preservation of the strained oxetane ether under basic/nucleophilic conditions.
Reaction Scheme & Pathway
The following diagram outlines the two-step synthesis and the critical intermediate species.
Figure 1: Synthetic pathway from 4-cyanopiperidine to the target methanamine.
Experimental Protocols
Step 1: Synthesis of 1-(Oxetan-3-yl)piperidine-4-carbonitrile
This step utilizes a "mild" reductive amination. STAB is preferred over
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Cyanopiperidine | 1.0 | Substrate |
| Oxetan-3-one | 1.2 | Carbonyl Source |
| NaBH(OAc)3 | 1.5 | Reducing Agent |
| Dichloromethane (DCM) | 10 vol | Solvent |
| Acetic Acid | 0.1 | Catalyst (Optional) |
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanopiperidine (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Ketone Addition: Add oxetan-3-one (1.2 equiv) in one portion. If the reaction is sluggish, add catalytic acetic acid (0.1 equiv) to activate the ketone.
-
Stirring: Stir the mixture at Room Temperature (RT) for 30 minutes to allow the hemiaminal/iminium equilibrium to establish.
-
Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes. Caution: Mild exotherm.
-
Completion: Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by TLC (stained with Ninhydrin or KMnO4; oxetanes are not UV active) or LCMS.
-
Workup: Quench by adding saturated aqueous
. Extract the aqueous layer with DCM ( ).[4] -
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).-
Checkpoint: The product should be a colorless oil or low-melting solid.
-
Step 2: Reduction to [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
Critical Safety Note: Oxetanes are stable to bases but ring-open in acid. Therefore, an acidic workup must be avoided. We utilize the Fieser Workup method to generate granular aluminum salts that are easily filtered, avoiding the dreaded "aluminum emulsion."
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Intermediate (Step 1) | 1.0 | Substrate |
| LiAlH4 (2.4M in THF) | 2.0 | Reducing Agent |
| THF (Anhydrous) | 15 vol | Solvent |
Protocol:
-
Setup: Flame-dry a 2-neck flask and purge with Nitrogen/Argon. Add anhydrous THF and cool to 0°C.
-
LAH Addition: Add
solution (2.0 equiv) carefully via syringe. -
Substrate Addition: Dissolve the nitrile intermediate (from Step 1) in a minimum amount of anhydrous THF. Add this solution dropwise to the LAH mixture at 0°C.
-
Reaction: Once addition is complete, warm to RT, then heat to reflux (66°C) for 2–4 hours.
-
Cooling: Cool the reaction mixture back to 0°C.
-
Fieser Quench (Strict Order): For every x grams of LAH used, add:
-
x mL of Water (very slowly, gas evolution!)
-
x mL of 15% aqueous NaOH
-
3x mL of Water
-
-
Filtration: Warm to RT and stir for 15 minutes. The gray precipitate should turn white and granular. Add anhydrous
to the mixture to further dry it. Filter through a Celite pad. -
Isolation: Concentrate the filtrate to obtain the crude primary amine.
-
Purification: If necessary, purify via amine-functionalized silica or reverse-phase prep-HPLC (using basic modifiers like
, not TFA).
Self-Validating Workup Logic (Fieser Method)
The success of the nitrile reduction depends entirely on the quench. An improper quench results in aluminum hydroxides trapping the product.
Figure 2: Decision tree for the Fieser Workup protocol ensuring high recovery.
References
-
Wuitschik, G., et al. (2010).[8][9][10] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067.[8]
-
Burkhard, J. A., et al. (2010).[8][10] Synthesis and Structural Analysis of 3-Substituted Oxetanes. Journal of Organic Chemistry, 75(24), 8693-8696.
-
Abdel-Magid, A. F., et al. (1996).[7][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.
-
Amato, J. S., et al. (1987). A New Preparation of Chloromethyl Ketones. Journal of the American Chemical Society (Reference for Fieser Workup standardization).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Georg Wuitschik - Google Scholar [scholar.google.de]
- 9. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
Reductive amination protocols using [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
Application Note: Strategic Reductive Amination Protocols for [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
Executive Summary & Strategic Value
This guide details the operational protocols for utilizing [1-(Oxetan-3-yl)piperidin-4-yl]methanamine in reductive amination reactions. This building block is increasingly critical in modern medicinal chemistry as a "polar hydrophobic" motif. The oxetane ring serves as a metabolic bioisostere for gem-dimethyl groups and carbonyls, offering improved solubility and reduced lipophilicity (LogD) without sacrificing metabolic stability.
Critical Challenge: While the piperidine-methanamine core is robust, the oxetane ring (trimethylene oxide) introduces specific stability constraints. It is a strained ether (ring strain ~25 kcal/mol) susceptible to acid-catalyzed ring opening. Therefore, standard reductive amination protocols involving low pH or strong Lewis acids must be modified to prevent scaffold degradation.
Chemical Compatibility Profile
Before initiating synthesis, researchers must understand the stability boundaries of the oxetane moiety to avoid "silent" degradation where the ring opens to form a 1,3-diol or chlorohydrin.
| Condition | Stability Rating | Notes |
| Basic (pH > 8) | High | Stable to amine bases (TEA, DIPEA) and hydroxide workups. |
| Acidic (pH < 3) | Low | Critical Risk. Strong acids (HCl, TFA) rapidly open the ring. |
| Weakly Acidic (pH 4-6) | Moderate | Tolerated for short durations (e.g., during NaCNBH₃ reduction). |
| Lewis Acids | Variable | Stable to mild Lewis acids (Ti(OiPr)₄); unstable to strong ones (BF₃·OEt₂, AlCl₃). |
| Reducing Agents | High | Compatible with STAB, NaBH₄, NaCNBH₃.[1] |
| Hydrogenation | Moderate/Risk | Pd/C can cleave oxetanes under high pressure or acidic media. Avoid if possible. |
Method A: The "Gold Standard" Protocol (STAB)
Rationale: Sodium Triacetoxyborohydride (STAB) is the preferred reductant.[2] It operates effectively in aprotic solvents (DCE, DCM) where the oxetane is most stable, requires no exogenous acid catalyst for aldehydes, and is mild enough to prevent side reactions.
Reagents:
-
Amine: [1-(Oxetan-3-yl)piperidin-4-yl]methanamine (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.0 - 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Additive: Acetic Acid (AcOH) (0.0 - 1.0 equiv, use only if reaction is sluggish)
Step-by-Step Protocol:
-
Imine Formation:
-
In a dry vial, dissolve the carbonyl substrate (1.0 mmol) in DCE (5 mL, 0.2 M).
-
Add [1-(Oxetan-3-yl)piperidin-4-yl]methanamine (1.0 mmol).
-
Optional: If the substrate is a ketone, add MgSO₄ (200 mg) or 4Å molecular sieves to drive equilibrium. Stir for 1–2 hours at Room Temperature (RT).
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.5 mmol) in a single portion.
-
Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LCMS.
-
Note: If conversion is <50% after 4 hours, add AcOH (1.0 equiv) to catalyze iminium formation.
-
-
Workup (Oxetane-Safe):
-
Quench: Slowly add saturated aqueous NaHCO₃ (pH ~8). Do not use HCl.
-
Extraction: Extract with DCM (3 x 10 mL).
-
Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Flash chromatography (DCM/MeOH/NH₄OH). The basic mobile phase ensures oxetane stability on silica.
-
Method B: Titanium-Mediated Protocol (For Steric Ketones)
Rationale: Sterically hindered ketones often fail to form imines with the STAB method. Titanium(IV) isopropoxide acts as a dehydrating Lewis acid to force imine formation.[3] While Ti(IV) is a Lewis acid, Ti(OiPr)₄ is generally mild enough to leave the oxetane intact if the workup is controlled.
Reagents:
Step-by-Step Protocol:
-
Forced Imine Formation:
-
Combine amine (1.2 equiv) and ketone (1.0 equiv) in neat Ti(OiPr)₄ (2.0 equiv).
-
Stir at RT for 6–12 hours. (Avoid heating >60°C).
-
Observation: The solution often becomes viscous/yellow.
-
-
Reduction:
-
Dilute the mixture with dry MeOH (Caution: Exothermic).
-
Cool to -78°C or 0°C depending on substrate reactivity.
-
Add NaBH₄ (2.0 equiv) portion-wise. Stir for 2 hours while warming to RT.
-
-
Hydrolysis Workup (Critical Step):
-
Standard acidic workup will destroy the oxetane.
-
Instead, add 1N NaOH or saturated Rochelle’s salt solution to quench the Titanium. Stir vigorously until a white precipitate forms.
-
Filter through Celite to remove Titanium salts.
-
Extract filtrate with EtOAc or DCM.
-
Decision Logic & Mechanism
The following diagram illustrates the decision process for selecting the correct protocol and the mechanistic pathway, highlighting the critical "Oxetane Safety Zone."
Caption: Decision tree for protocol selection. Method A is the baseline for oxetane preservation; Method B is reserved for recalcitrant ketones with specific workup precautions.
Analytical Validation
To confirm the integrity of the oxetane ring in the final product, specific NMR markers must be verified.
| Feature | 1H NMR Signal (CDCl₃) | Diagnostic Check |
| Oxetane Ring Protons | δ 4.50 – 4.70 ppm (m, 4H) | Look for a distinct multiplet. If these shift or disappear, the ring has opened. |
| Piperidine C-H | δ 2.80 – 3.00 ppm | Standard piperidine signals. |
| New N-CH₂ | δ 2.40 – 2.60 ppm | Confirms reductive amination success (doublet or singlet). |
| Ring Opening Artifacts | δ 3.50 – 3.80 ppm | Appearance of new triplets suggests formation of a primary alcohol (diol/chlorohydrin). |
Troubleshooting Guide
-
Problem: Low conversion of ketone substrate.
-
Solution: Switch to Method B. Alternatively, use microwave irradiation (60°C, 30 min) with STAB in DCE. Ensure molecular sieves are fresh.
-
-
Problem: Product mass is M+18 or M+36 in LCMS.
-
Cause: Oxetane ring opening.[6] M+18 indicates hydrolysis to diol; M+36 indicates HCl addition (chlorohydrin).
-
Fix: Eliminate all sources of strong acid. Check the quality of the chloroform (CDCl₃) used for NMR (acidic chloroform can open the ring in the tube). Use basic alumina for purification instead of silica if the product is acid-sensitive.
-
-
Problem: Inseparable emulsion during workup.
-
Cause: Amphiphilic nature of the piperidine-oxetane.
-
Fix: Use DCM instead of EtOAc. Add a small amount of MeOH to the organic layer to break the emulsion.
-
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[6][7] Angewandte Chemie International Edition. Link
-
Abdel-Magid, A. F., et al. (1996).[5][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][9] Journal of Organic Chemistry.[5][10] Link
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. Link
-
Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry. Link
-
Bullen, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. DSpace [open.bu.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride [myskinrecipes.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
Application Note: Amide Coupling Conditions for 1-(oxetan-3-yl)piperidin-4-ylmethanamine
Executive Summary
This guide details optimized amide coupling protocols for 1-(oxetan-3-yl)piperidin-4-ylmethanamine , a specialized building block increasingly used in medicinal chemistry to enhance metabolic stability and solubility.
While the primary amine functionality (
This note provides three field-proven protocols designed to preserve the oxetane ring while ensuring high coupling efficiency.
Chemical Context & Stability Profile
Structural Analysis
The molecule contains three distinct functional zones that dictate reactivity:
-
Primary Amine (Nucleophile): The site of amide bond formation. Unhindered and highly reactive.
-
Piperidine Nitrogen (Basic Center): A tertiary amine (
). It can act as a proton trap. If the starting material is supplied as a hydrochloride salt (common), it must be neutralized with excess base to allow the reaction to proceed. -
Oxetane Ring (Acid-Sensitive Core): A strained four-membered ether.[1]
-
Stable: Basic conditions (pH > 8), nucleophilic attack (at room temp), standard chromatography.
-
Unstable: Aqueous strong acids (pH < 3), strong Lewis acids (
, ), high temperatures (>80°C) in protic media.
-
The "Acid Trap" in Standard Protocols
In a typical amide coupling workup, researchers wash the organic layer with 1N HCl to remove unreacted amine and excess base (DIPEA/TEA). Do not do this with oxetanes. The acidic aqueous environment can trigger ring opening to the 1,3-diol or polymerization, drastically reducing yield.
Experimental Protocols
Method A: HATU/DIPEA (Discovery Scale)
Best for: Small scale (<100 mg), high-throughput synthesis, and unhindered carboxylic acids.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine: 1-(oxetan-3-yl)piperidin-4-ylmethanamine (1.0 – 1.2 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 – 4.0 equiv)
-
Solvent: DMF or DMA (Anhydrous)
Protocol:
-
Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes.
-
Note: The solution should turn yellow/orange.
-
-
Amine Addition: Add the amine (1.1 equiv).
-
Critical: If using the HCl salt of the amine, add an additional 2.0 equiv of DIPEA to the amine solution before adding it to the reaction to ensure free-basing.
-
-
Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.
-
Quench: Dilute with Ethyl Acetate.
-
Oxetane-Safe Workup:
-
Wash organic layer with Saturated
(3x). -
Wash with Brine (1x).
-
Avoid: HCl or citric acid washes.
-
Dry over
, filter, and concentrate.
-
Method B: T3P (Propylphosphonic Anhydride) (Scale-Up)
Best for: Larger scale (>1 g), difficult purifications, and preventing epimerization.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF
Protocol:
-
Charge: To a flask, add Carboxylic Acid, Amine, and Solvent (EtOAc is preferred for ease of workup).
-
Base Addition: Add Pyridine (or DIPEA). Cool to 0°C.
-
Why Pyridine? It buffers the reaction effectively and minimizes epimerization of chiral acids.
-
-
T3P Addition: Add T3P solution dropwise over 5 minutes.
-
Exotherm Warning: T3P addition is exothermic. Maintain temp < 10°C during addition.
-
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Workup (Self-Cleaning):
-
T3P byproducts are water-soluble.
-
Add water and separate layers.
-
Wash organic layer with 10%
or Sat. to remove excess T3P and carboxylic acid. -
Result: Often yields pure product without chromatography.
-
Workup & Purification Decision Tree
The following diagram illustrates the critical decision pathways to avoid oxetane degradation during processing.
Figure 1: Decision tree for processing oxetane-containing amide couplings. Note the critical divergence at the aqueous wash step.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Yield / Missing Product | Acidic workup destroyed the ring. | Switch to Method B (T3P) or use only basic washes ( |
| Starting Material Remains | Amine HCl salt was not free-based. | Add 2.0 equiv extra DIPEA. Ensure pH of reaction mixture is >8. |
| Epimerization of Acid | Over-activation with HATU. | Switch to Method B (T3P + Pyridine) at 0°C. Pyridine suppresses racemization. |
| Product Stuck on Silica | Secondary interaction with silanols. | Add 1% |
| Precipitate in Reaction | Urea byproduct (if using EDC). | Filter the reaction mixture before workup, or switch to T3P (soluble byproducts). |
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Wuitschik, G., et al. (2006). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry.
-
BenchChem Technical Data . (2025). Stability of the oxetane ring under various chemical conditions. 1
Sources
Application Note: Using [1-(Oxetan-3-yl)piperidin-4-yl]methanamine as a Rigid, Polar Linker in PROTAC Design
Executive Summary & Design Rationale
In the optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of physicochemical properties, ternary complex cooperativity, and metabolic stability.[1]
[1-(Oxetan-3-yl)piperidin-4-yl]methanamine represents a sophisticated "Next-Generation" linker motif designed to address two common failure modes in PROTAC development: poor aqueous solubility and metabolic instability of traditional PEG or alkyl chains.
Key Advantages:
-
Conformational Rigidity: Unlike flexible PEG chains, the piperidine ring restricts the conformational ensemble, potentially reducing the entropic penalty upon ternary complex formation.
-
Physicochemical Optimization: The oxetane ring acts as a polar, metabolic "shield." It lowers the lipophilicity (LogP) compared to gem-dimethyl or cycloalkyl analogs and reduces the basicity of the piperidine nitrogen, improving cell permeability and reducing lysosomal trapping.
-
Metabolic Stability: The oxetane ring is generally resistant to P450-mediated oxidative metabolism, unlike linear alkyl chains which are prone to hydroxylation.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]
The linker consists of a 4-aminomethylpiperidine core N-substituted with an oxetan-3-yl group.
| Property | Value (Estimated) | Impact on PROTAC |
| Formula | Compact structure. | |
| Molecular Weight | ~170.25 g/mol | Low MW contribution allows for larger warheads. |
| TPSA | ~48 Ų | High polarity relative to size enhances solubility. |
| ClogP | ~0.2 - 0.5 | Low lipophilicity aids in keeping overall PROTAC LogP < 5. |
| pKa (Piperidine N) | ~6.5 - 7.5 | Reduced basicity (vs. N-methyl piperidine ~10) due to oxetane electron withdrawal; improves bioavailability. |
| pKa (Primary Amine) | ~10.5 | Standard reactivity for amide coupling. |
Experimental Protocols
Synthesis of the Linker Scaffold
Note: If this building block is not purchased commercially, it can be synthesized via reductive amination.
Reagents:
-
4-(Aminomethyl)piperidine (or N-Boc protected analog if selective coupling is required later).
-
Sodium triacetoxyborohydride (STAB).
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Acetic Acid (AcOH).
Protocol:
-
Dissolution: Dissolve 4-(Boc-aminomethyl)piperidine (1.0 eq) in DCM (0.1 M concentration).
-
Ketone Addition: Add Oxetan-3-one (1.2 eq).
-
Activation: Add catalytic AcOH (0.1 eq) to facilitate imine formation. Stir at Room Temperature (RT) for 30 minutes.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS for consumption of the amine.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organic layer over Na₂SO₄ and concentrate.[6][7]
-
Deprotection (if Boc used): Treat with TFA/DCM (1:1) for 1 hour, concentrate, and neutralize to obtain the free amine [1-(Oxetan-3-yl)piperidin-4-yl]methanamine.
PROTAC Conjugation Strategy
This linker contains a primary amine (nucleophile). It is typically coupled to a Ligand-Carboxylic Acid (e.g., VHL Ligand-COOH or Cereblon Ligand-COOH).
Workflow Diagram:
Caption: General workflow for conjugating the amine-terminated linker to a carboxyl-containing ligand.
Step-by-Step Conjugation Protocol:
-
Activation: In a dry vial, dissolve the Carboxylic Acid Ligand (1.0 eq) in anhydrous DMF.
-
Base/Coupling Agent: Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir for 5–10 minutes to form the active ester.
-
Linker Addition: Add [1-(Oxetan-3-yl)piperidin-4-yl]methanamine (1.1 eq).
-
Critical Note: If the linker is a salt (e.g., HCl salt), ensure enough DIPEA is added to neutralize it.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: Check LCMS for product mass
. -
Purification: Isolate via Preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).
Biological Evaluation & Validation
To validate the efficacy of this linker in a PROTAC, compare it directly against a standard flexible linker (e.g., PEG-3 or PEG-4) using the following assays.
Ternary Complex Formation (NanoBRET)
The rigidity of the piperidine ring may alter the cooperativity (
-
Method: Live-cell NanoBRET assay.
-
Setup: Express Luciferase-tagged Target Protein and HaloTag-tagged E3 Ligase.
-
Expectation: A rigid linker often yields a "bell-shaped" curve with a sharper peak compared to flexible linkers, indicating a more defined active conformation.
Degradation Efficiency (DC50 & Dmax)
-
Method: Western Blot or HiBiT assay in relevant cell lines.
-
Timepoints: 4h, 8h, 24h.
-
Concentration: Dose-response (1 nM – 10 µM).
-
Analysis: Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation depth).
-
Interpretation: If the oxetane linker shows lower DC50 than PEG analogs, it suggests improved cell permeability or enhanced ternary complex stability.
Metabolic Stability Assay (Microsomal Stability)
-
Method: Incubate 1 µM PROTAC with Liver Microsomes (Human/Mouse) + NADPH.
-
Sampling: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Success Metric:
min. The oxetane/piperidine motif should show superior stability compared to linear alkyl/ether linkers.
Mechanism of Action Diagram
Caption: Mechanism of PROTAC-mediated degradation highlighting the structural role of the linker.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as promising physicochemical and metabolic modules in drug discovery."[8] Angewandte Chemie International Edition.
-
Stepan, A. F., et al. (2011). "Application of the Oxetane Ring in Drug Discovery." Journal of Medicinal Chemistry.
-
Bembenek, S. D., et al. (2021). "The Role of Linkers in PROTAC Drug Discovery." Drug Discovery Today.
-
Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology. (Example of rigid linker usage).
-
BroadPharm. "PROTAC Linker Design and Products." (Commercial source for oxetane/piperidine building blocks).
Sources
- 1. chempep.com [chempep.com]
- 2. connectjournals.com [connectjournals.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. US20180072717A1 - Heteroaryl carboxamide compounds as inhibitors of ripk2 - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. WO2024163380A1 - Substituted benzimidazole compounds useful as inhibitors of tlr9 - Google Patents [patents.google.com]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for N-alkylation of piperidine with 3-iodooxetane
Executive Summary
The incorporation of oxetane rings into drug scaffolds has become a pivotal strategy in medicinal chemistry, often described as a "polar hydrophobicity" modification. Replacing gem-dimethyl or carbonyl groups with an oxetane ring can lower lipophilicity (LogP) and improve metabolic stability while maintaining steric volume.[1][2]
This guide details the direct N-alkylation of piperidine with 3-iodooxetane . While reductive amination of 3-oxetanone is a common alternative, direct alkylation is necessary when the amine substrate is sensitive to reducing conditions or when 3-iodooxetane is the available electrophile. This transformation presents specific challenges due to the steric hindrance of the puckered oxetane ring and the potential for acid-catalyzed ring opening.
Scientific Context & Mechanistic Insight
The Challenge: Sterics vs. Strain
3-Iodooxetane is a secondary alkyl halide. In a standard nucleophilic substitution (
-
Steric Hindrance: The oxetane ring exists in a puckered conformation to relieve torsional strain. This puckering places the C-H bonds of the adjacent methylene groups in a position that sterically hinders the incoming nucleophile, making the reaction significantly slower than alkylation with acyclic secondary iodides (e.g., isopropyl iodide).
-
Acid Sensitivity: The reaction produces Hydrogen Iodide (HI) as a byproduct. Oxetanes are stable to base but highly susceptible to acid-catalyzed ring opening (polymerization or hydrolysis). Therefore, rapid and efficient acid scavenging is non-negotiable .
Strategic Optimization
To overcome the activation energy barrier while preventing decomposition, the following parameters are critical:
-
Solvent: Acetonitrile (MeCN) is preferred for its polar aprotic nature, which solvates the cation of the base, leaving the nucleophile "naked" and more reactive. DMF is a viable alternative for higher temperatures.
-
Base: Cesium Carbonate (
) is superior to Potassium Carbonate ( ) due to the "Cesium Effect"—higher solubility in organic solvents and a larger cation radius that forms looser ion pairs with the nucleophile. -
Thermal Input: Microwave irradiation is highly recommended over conventional heating to shorten reaction times and minimize thermal decomposition of the strained ring.
Visualizing the Pathway
Figure 1: Reaction pathway highlighting the critical role of base in preventing acid-catalyzed ring opening.
Experimental Protocols
Method A: Microwave-Assisted Synthesis (Recommended)
Best for: High-throughput screening, small scales (10–500 mg).
Materials:
-
Piperidine (1.0 equiv)
-
3-Iodooxetane (1.5 equiv)
-
Cesium Carbonate (
) (3.0 equiv)[3] -
Acetonitrile (Anhydrous) [0.2 M concentration relative to amine]
Procedure:
-
Preparation: In a microwave-compatible vial equipped with a magnetic stir bar, add
(3.0 equiv). -
Solvation: Add anhydrous Acetonitrile and Piperidine (1.0 equiv). Stir for 5 minutes to ensure dispersion.
-
Addition: Add 3-Iodooxetane (1.5 equiv) in one portion. Cap the vial immediately.
-
Reaction: Irradiate at 100°C for 1 hour (High absorption setting).
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate (
). -
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH 95:5 with 1%
or to prevent streaking).
Method B: Conventional Thermal Heating
Best for: Larger scales (>1 g) where microwave is unavailable.
Materials:
-
Piperidine (1.0 equiv)
-
3-Iodooxetane (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
DMF (Anhydrous) [0.5 M concentration]
Procedure:
-
Setup: Use a pressure-rated sealed tube (Ace Glass or similar) with a stir bar.
-
Mixing: Dissolve Piperidine (1.0 equiv) and DIPEA (2.5 equiv) in DMF.
-
Addition: Add 3-Iodooxetane (1.2 equiv).
-
Reaction: Seal the tube and heat in an oil bath at 90°C for 16–24 hours . Note: Monitor by LCMS; reaction is slower than microwave.
-
Workup: Dilute with
and wash 3x with water (to remove DMF) and 1x with brine. Dry over .[4] -
Purification: As described in Method A.
Data & Optimization Guide
Table 1: Reaction Condition Screening (Piperidine Substrate)
| Entry | Solvent | Base | Temp/Time | Conversion (LCMS) | Notes |
| 1 | DCM | 40°C / 24h | < 10% | Temp too low for secondary steric center. | |
| 2 | MeCN | 80°C / 16h | 45% | Slow kinetics; incomplete conversion. | |
| 3 | DMF | DIPEA | 100°C / 16h | 78% | Good conversion, but DMF removal is tedious. |
| 4 | MeCN | 100°C / 1h (MW) | > 95% | Optimal conditions. |
Troubleshooting & Scientist's Notes
-
Issue: Low Conversion.
-
Diagnosis: The steric bulk of the piperidine (if substituted) or the puckering of the oxetane is stalling the
. -
Solution: Add Sodium Iodide (NaI, 0.5 equiv) . Although the leaving group is already iodide, increasing the concentration of soluble iodide can help maintain the equilibrium of the reactive species if chloride contaminants are present, or simply ensure the "iodide effect" is maximized in the double layer.
-
-
Issue: Product Decomposition on Silica.
-
Diagnosis: Silica gel is slightly acidic (
). This can open the oxetane ring during purification. -
Solution: Pre-treat the silica column with 2% Triethylamine (
) in Hexanes before loading the sample. Always use 1% or in the eluent.
-
-
Alternative Route (Reductive Amination):
-
If direct alkylation fails (yield < 20%), switch to Reductive Amination . React Piperidine with 3-Oxetanone using Sodium Triacetoxyborohydride (
) in DCM/AcOH. This route avoids the steric barrier entirely.
-
Safety Information
-
3-Iodooxetane: Alkylating agent.[4] Potentially genotoxic. Handle in a fume hood with double gloves.
-
Pressure: Heating volatile solvents (MeCN) in sealed vessels creates pressure. Use appropriate shielding and rated glassware.
-
Oxetane Stability: Avoid strong Lewis acids (e.g.,
, ) during downstream processing, as these will instantly polymerize the ring.
References
-
Wuitschik, G., et al. (2006).[5][6][7][8] "Oxetanes as Promising Modules in Drug Discovery."[1][5][7][9][10][11] Angewandte Chemie International Edition, 45(46), 7736–7739.[5][6][7]
-
Wuitschik, G., Carreira, E. M., et al. (2010).[2][5][6][8][9][10] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[5][9][10][11]
-
Burkhard, J. A., et al. (2010).[2][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Georg Wuitschik - Google Scholar [scholar.google.de]
- 7. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation Utilizing [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
Introduction: A Novel Bifunctional Linker for Advanced Bioconjugation
In the landscape of drug discovery and development, the strategic linkage of molecules to biological entities is paramount. The choice of a linker can profoundly influence the stability, solubility, and efficacy of the resulting bioconjugate. [1-(Oxetan-3-yl)piperidin-4-yl]methanamine (CAS: 1349717-14-1) emerges as a promising, yet underexplored, bifunctional linker.[1][2] Its unique architecture, featuring a reactive primary amine and a strained oxetane ring, presents a versatile platform for innovative bioconjugation strategies.
The primary amine serves as a classical handle for conjugation to a variety of biomolecules through well-established chemistries.[3][4][5] Concurrently, the oxetane moiety offers a latent reactive site. Oxetanes are gaining significant attention in medicinal chemistry for their ability to enhance aqueous solubility, improve metabolic stability, and introduce three-dimensionality into molecular structures.[6][7] This dual functionality opens avenues for sequential or orthogonal conjugation strategies, enabling the construction of complex and precisely defined bioconjugates.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique properties of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine in bioconjugation. We will delve into detailed protocols for both primary amine- and oxetane-mediated conjugations, underpinned by the scientific rationale for each experimental choice.
Physicochemical Properties of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
A thorough understanding of the linker's properties is essential for successful conjugation.
| Property | Value | Source |
| CAS Number | 1349717-14-1 | [1] |
| Molecular Formula | C9H18N2O | [1] |
| Molecular Weight | 170.25 g/mol | [2] |
| Appearance | Yellow or brown solid | [1] |
| Storage | 2-8°C | [1] |
PART 1: Primary Amine-Mediated Bioconjugation
The exocyclic primary amine of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine is a readily accessible nucleophile, making it an ideal target for a variety of established bioconjugation techniques. The primary amine can be effectively targeted for acylation or alkylation reactions.[4]
Protocol 1: Conjugation to N-Hydroxysuccinimide (NHS) Esters
NHS esters are widely used for their efficient and specific reaction with primary amines under mild conditions to form stable amide bonds.[5][8][9]
Workflow for NHS Ester Conjugation
Caption: Workflow for conjugating an NHS-ester activated molecule to a biomolecule using the linker.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the N-hydroxysuccinimide (NHS) ester-activated molecule of interest in anhydrous dimethyl sulfoxide (DMSO).
-
Prepare a 10 mM stock solution of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine in an appropriate aqueous buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Prepare the target protein at a concentration of 2-5 mg/mL in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.5. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete in the reaction.[9]
-
-
Conjugation Reaction:
-
To the protein solution, add the desired molar excess of the NHS-ester activated [1-(Oxetan-3-yl)piperidin-4-yl]methanamine conjugate. A typical starting point is a 10-20 fold molar excess.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
-
Characterization:
-
Analyze the purified bioconjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Determine the degree of labeling (DOL) using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Reductive Amination
Reductive amination provides an alternative strategy to form a stable secondary amine linkage with biomolecules containing aldehyde or ketone groups. These carbonyl functionalities can be native to the biomolecule or introduced through chemical or enzymatic oxidation.
Workflow for Reductive Amination
Caption: General workflow for reductive amination using the linker.
Detailed Steps:
-
Reagent Preparation:
-
Prepare the aldehyde- or ketone-containing biomolecule at a concentration of 1-10 mg/mL in a suitable reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).
-
Dissolve [1-(Oxetan-3-yl)piperidin-4-yl]methanamine in the same reaction buffer to a final concentration of 10-50 mM.
-
Prepare a fresh solution of a mild reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
-
-
Conjugation Reaction:
-
Add a 50-100 fold molar excess of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine to the biomolecule solution.
-
Incubate for 30-60 minutes at room temperature to allow for the formation of the Schiff base intermediate.
-
Add the reducing agent to a final concentration of 20-50 mM.
-
Continue the incubation for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the bioconjugate using standard techniques such as size-exclusion chromatography or dialysis to remove excess reagents.
-
Characterize the final product by SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.
-
PART 2: Oxetane-Mediated Bioconjugation (A Novel Frontier)
The strained four-membered ring of the oxetane moiety presents a unique opportunity for bioconjugation through ring-opening reactions. While less common than primary amine chemistry, this approach can be triggered under specific conditions, potentially offering a secondary, orthogonal conjugation strategy. The ring-opening is typically initiated by a nucleophile under acidic conditions. For bioconjugation, this necessitates careful selection of conditions to maintain the integrity of the biomolecule.
Hypothetical Protocol: Thiol-Mediated Oxetane Ring-Opening
Cysteine residues on a protein surface, with their nucleophilic thiol groups, are potential candidates for reacting with the oxetane ring. This reaction would likely require mildly acidic conditions to protonate the oxetane oxygen, activating the ring towards nucleophilic attack.
Proposed Reaction Mechanism
Caption: Proposed mechanism for thiol-mediated oxetane ring-opening.
Exemplary Protocol Steps:
-
Biomolecule Preparation:
-
Ensure the target protein has accessible cysteine residues. If necessary, disulfide bonds may need to be reduced using a mild reducing agent like TCEP, followed by removal of the reducing agent.
-
Buffer exchange the protein into a mildly acidic buffer (e.g., 100 mM acetate buffer, pH 5.0-5.5).
-
-
Conjugation Reaction:
-
Add a significant molar excess (e.g., 50-200 fold) of the pre-formed molecule-[1-(Oxetan-3-yl)piperidin-4-yl]methanamine conjugate to the protein solution.
-
Incubate the reaction at 37°C for 12-24 hours with gentle agitation. Reaction progress should be monitored over time.
-
-
Purification and Analysis:
-
Purify the bioconjugate via size-exclusion chromatography or other suitable methods to remove unreacted linker-molecule conjugate.
-
Characterize the conjugate using mass spectrometry to confirm the covalent addition and identify the site(s) of modification.
-
Important Considerations:
-
Orthogonality: The reactivity of the primary amine and the oxetane ring are largely orthogonal. Amine-reactive chemistry is typically performed at neutral to basic pH, while oxetane ring-opening is favored under acidic conditions. This allows for a two-step, controlled conjugation strategy.
-
Stability: The stability of the oxetane ring under various conditions should be considered. While generally stable, prolonged exposure to harsh acidic or basic conditions should be avoided if the oxetane is intended for a subsequent reaction.[6]
-
Optimization: The provided protocols are starting points. Reaction conditions such as pH, temperature, reaction time, and molar ratios of reactants should be optimized for each specific biomolecule and application.
Conclusion
[1-(Oxetan-3-yl)piperidin-4-yl]methanamine is a versatile and promising linker for bioconjugation. Its dual functionality, with a readily reactive primary amine and a latent, activatable oxetane ring, provides a rich platform for creating novel bioconjugates. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this unique molecule in their drug development and research endeavors.
References
-
Rlavie. [1-(Oxetan-3-Yl)Piperidin-4-Yl]Methanamine. [https://www.rlavie.com/en/product/1349717-14-1-1-(Oxetan-3-Yl)Piperidin-4-Yl]Methanamine-11728.html]([Link])
-
Li, J., et al. (2025). β-alkoxy enones for biocompatible primary amine conjugation. PMC. [Link]
-
Poree, F., et al. (2026). Traceless linkers used for reversible protein–polymer conjugations. PMC. [Link]
-
Creative Biolabs. Chemical Conjugation. [Link]
-
van der Veeken, J., et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. PMC. [Link]
-
Su, Z., et al. (2022). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. [Link]
-
van der Veeken, J., et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. University of Groningen research portal. [Link]
-
Bio-Techne. Conjugation Protocol for Amine Reactive Dyes. [Link]
-
University of Manchester. (2023). Investigation of Novel Linker Technologies and Payloads for Use in Protein-Drug Conjugates. [Link]
-
Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Synthesis and structure of oxetane containing tripeptide motifs. [Link]
-
Carreira, E. M., et al. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
Sources
- 1. CAS 1349717-14-1|[1-(Oxetan-3-Yl)Piperidin-4-Yl]Methanamine [rlavie.com]
- 2. 1349717-14-1|(1-(Oxetan-3-yl)piperidin-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. β-alkoxy enones for biocompatible primary amine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
Application Note: Solvent Selection & Handling for [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
Introduction & Molecule Profile[1][2][3][4]
[1-(Oxetan-3-yl)piperidin-4-yl]methanamine (CAS: 1349717-14-1) is a high-value building block in modern medicinal chemistry.[1] It is primarily used to introduce the oxetane motif —a bioisostere for gem-dimethyl or carbonyl groups—which enhances metabolic stability and aqueous solubility without significantly increasing lipophilicity (LogD).[1]
However, the oxetane ring introduces specific chemical sensitivities, particularly to acid-catalyzed ring opening . Successful utilization of this intermediate requires a solvent strategy that balances solubility (high polarity) with chemoselectivity (preserving the strained ether ring).
Physicochemical Profile
| Property | Characteristic | Implication for Solvent Selection |
| Structure | Piperidine core with N-linked oxetane and C4-primary amine.[1] | Dual Basicity: Contains a primary amine (nucleophile) and a tertiary amine (core).[1] |
| Polarity | High (Polar Surface Area ~ 40-50 Ų).[1] | Requires polar organic solvents (DCM, DMF, MeOH) for high-concentration reactions. Poor solubility in Hexanes/Et₂O.[1] |
| Basicity (pKa) | N1 (Piperidine): ~6.5–7.5 (Lowered by oxetane EWG effect).N-CH₂-NH₂ (Primary): ~9.8–10.[1]5. | The primary amine is the dominant nucleophile. The N1-oxetane bond reduces N1 basicity, minimizing competitive N1 reactions. |
| Stability | Acid: Sensitive (Ring opening risk < pH 4).Base: Stable.Ox/Red: Stable to mild reduction.[1] | CRITICAL: Avoid strong acids in nucleophilic solvents (e.g., HCl in MeOH) which promote solvolysis. |
Solvent Selection Matrix
The choice of solvent is dictated by the reaction type and the stability of the oxetane ring.
Recommended Solvents (Green & Effective)
| Solvent | Class | Suitability | Notes |
| Dichloromethane (DCM) | Chlorinated | High | Excellent solubility for the free base.[1] Standard for amide couplings and reductive aminations. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | High | Greener alternative to THF/DCM.[1] Good for workups due to immiscibility with water.[1] Stable for oxetanes. |
| Acetonitrile (MeCN) | Nitrile | Medium-High | Good for SnAr and alkylations.[1] Avoid strong Lewis acids in MeCN as they can trigger ring opening.[1] |
| DMF / NMP | Polar Aprotic | High | Necessary for peptide couplings (HATU/EDC) if solubility in DCM is insufficient.[1] Hard to remove; requires aqueous workup.[1] |
| Methanol (MeOH) | Alcohol | Conditional | Use with caution. Excellent for reductive amination (solubility).[1] Avoid prolonged heating with acids to prevent ring opening (formation of methoxy-alcohol derivatives).[1] |
Solvents to Avoid
-
Acetone/Ketones (Reactive): Avoid as reaction solvents unless intended for reductive amination (forms imines with the primary amine).
-
Acidic Alcohols (e.g., HCl/EtOH): High risk of oxetane ring opening to form acyclic ether-alcohols.
-
Non-polar Hydrocarbons (Hexane/Heptane): The molecule is likely insoluble; antisolvent use only.
Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection based on the intended transformation.
Figure 1: Solvent selection decision tree based on reaction type.
Detailed Experimental Protocols
Protocol A: Amide Coupling (General Procedure)
Target: Acylation of the primary amine while preserving the oxetane.
Reagents:
-
Amine: [1-(Oxetan-3-yl)piperidin-4-yl]methanamine (1.0 equiv)[1]
-
Carboxylic Acid: R-COOH (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv) or EDC·HCl/HOBt
-
Base: DIPEA (3.0 equiv)
-
Solvent: Anhydrous DCM (or DMF if R-COOH is insoluble)[1]
Step-by-Step:
-
Dissolution: In a flame-dried flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DCM (0.1 M concentration).
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes to activate the acid.
-
Addition: Add [1-(Oxetan-3-yl)piperidin-4-yl]methanamine (1.0 equiv) in one portion. Note: If starting from the dihydrochloride salt, increase DIPEA to 5.0 equiv to ensure free-basing.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Basic mode).[1]
-
Checkpoint: Ensure the pH of the reaction mixture remains basic (pH > 8).
-
-
Workup (Oxetane-Safe):
-
Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).
Protocol B: Reductive Amination
Target: Alkylation of the primary amine with an aldehyde/ketone.
Reagents:
-
Amine: [1-(Oxetan-3-yl)piperidin-4-yl]methanamine (1.0 equiv)[1]
-
Aldehyde/Ketone: 1.1 equiv[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: DCM or DCM/MeOH (9:1)
Step-by-Step:
-
Imine Formation: Dissolve the amine and aldehyde in DCM (0.1 M). If solubility is poor, add small amounts of MeOH. Add MgSO₄ (anhydrous) if water removal is required for sluggish ketones.[1] Stir for 1 hour.
-
Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise. Acetic acid (1.0 equiv) can be added to catalyze imine formation, but limit the amount to avoid lowering pH below 4-5.
-
Reaction: Warm to RT and stir overnight.
-
Quench: Quench with saturated aqueous NaHCO₃ (Gas evolution!).
-
Extraction: Extract with DCM or 2-MeTHF.
-
Note: 2-MeTHF is preferred for higher recovery of polar amines.[1]
-
Troubleshooting & Handling
Handling the Hydrochloride Salt
This building block is often supplied as a dihydrochloride salt for stability.
-
Problem: The salt is acidic. Dissolving it in MeOH without base can lead to slow ring opening over time.[1]
-
Solution: Always neutralize the salt immediately upon dissolution.[1]
-
Procedure: Suspend salt in DCM -> Add DIPEA (2.5 equiv) -> Stir 15 min -> Add electrophile.
-
Solubility Issues
If the free base is not soluble in DCM:
-
Cosolvent: Add 5–10% MeOH or HFIP (Hexafluoroisopropanol) to the DCM.[1]
-
Switch: Use DMF or DMSO. These require thorough aqueous workups (LiCl solution washes) to remove the solvent.
Stability Verification (LCMS)
When analyzing reaction progress:
-
Use Basic Mobile Phase (0.1% NH₄OH or Ammonium Bicarbonate) for LCMS.[1]
-
Acidic mobile phases (0.1% Formic Acid) are generally okay for short run times (2-5 min), but prolonged exposure in the autosampler can show degradation artifacts (M+18 peaks corresponding to water addition).
References
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][4][5] Chemical Reviews, 116(19), 12150–12233. Link
-
Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3][1][6][7][8] Angewandte Chemie International Edition, 49(16), 2810–2829. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(5), 2206–2229. Link
-
PubChem. (n.d.).[1] "Compound Summary: 1-(Oxetan-3-yl)piperidin-4-ylmethanamine." National Library of Medicine.[1] Link
Sources
- 1. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Process Development Guide: Scalable Synthesis of 4-(Aminomethyl)-1-(oxetan-3-yl)piperidine
Executive Summary & Strategic Rationale
The target molecule, 4-(aminomethyl)-1-(oxetan-3-yl)piperidine , represents a high-value building block in modern medicinal chemistry. The incorporation of the oxetane ring at the piperidine nitrogen serves two critical functions:
-
Lipophilicity Modulation: The oxetane ring acts as a polar, metabolically stable surrogate for gem-dimethyl or carbonyl groups, lowering logD without introducing hydrogen bond donors (HBD) [1].
-
Basicity Tuning: The electron-withdrawing nature of the oxetane oxygen (through induction) lowers the pKa of the piperidine nitrogen (typically by ~2-3 units compared to N-alkyl piperidines), reducing hERG liability and improving oral bioavailability [2].
This guide outlines a robust, scalable 2-step protocol designed to avoid chromatographic purification, prioritizing safety and yield.
Retrosynthetic Analysis & Process Logic
The synthesis is designed around a convergent Reductive Amination strategy followed by a controlled Acidolytic Deprotection .
Synthetic Pathway Visualization
Caption: Retrosynthetic disconnection showing the convergent assembly via reductive amination and the critical deprotection sensitivity.
Phase 1: Reductive Amination (N-Alkylation)
Objective: Couple tert-butyl (piperidin-4-ylmethyl)carbamate with oxetan-3-one. Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| 4-(N-Boc-aminomethyl)piperidine | 1.0 | Limiting Reagent | Commercial SM (CAS: 144222-22-0) |
| Oxetan-3-one | 1.2 - 1.5 | Electrophile | Volatile & Expensive. Handle cold. |
| NaBH(OAc)₃ (STAB) | 1.5 - 2.0 | Reductant | Safer than NaCNBH₃; no toxic cyanide. |
| Dichloromethane (DCM) | 10 V | Solvent | Anhydrous preferred. |
| Acetic Acid (AcOH) | 0.1 - 0.5 | Catalyst | Promotes iminium formation. |
Step-by-Step Protocol
-
Preparation: Charge a reaction vessel (reactor or round-bottom flask) with 4-(N-Boc-aminomethyl)piperidine (1.0 equiv) and DCM (10 volumes).
-
Activation: Add Oxetan-3-one (1.2 equiv). If the oxetane is supplied as a solution, adjust volumes accordingly. Add Acetic Acid (catalytic, 0.1 equiv) to adjust pH to ~5–6.
-
Note: Stir for 30–60 minutes at 20–25°C to ensure equilibrium formation of the hemiaminal/iminium species.
-
-
Reduction: Cool the mixture to 0–5°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 30 minutes.
-
Safety: STAB evolution of hydrogen gas is slow but present. Ensure venting.
-
Exotherm: Mildly exothermic. Maintain internal temperature <25°C.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target M+H corresponds to SM + 56 Da).
-
Quench & Workup (Critical):
-
Cool to 0°C. Quench by slow addition of saturated aqueous NaHCO₃ .
-
Why? Neutralizes acetic acid and borate salts.
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Separate phases. Extract aqueous layer with DCM (2x).
-
Dry organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude material is often pure enough (>95%) for the next step.
-
Optional: If purity is low, recrystallize from EtOAc/Heptane. Avoid silica columns if possible, as oxetanes can degrade on acidic silica over long exposure.
-
Phase 2: Deprotection (The "Danger Zone")
Objective: Remove the Boc group without opening the strained oxetane ring. Risk: Oxetanes are acid-sensitive ethers.[1] Strong acids (HCl, H₂SO₄) or high temperatures will cleave the ring, forming impurities (e.g., chlorohydrins).
Reagents & Stoichiometry
| Reagent | Role | Selection Logic |
| Trifluoroacetic Acid (TFA) | Acid | Effective at 0°C; kinetically slower to open oxetane than HCl. |
| DCM | Solvent | Diluent to control exotherm. |
| NaOH (1M) or Resin | Base | For free-basing the final amine. |
Step-by-Step Protocol
-
Dissolution: Dissolve the intermediate from Phase 1 in DCM (5–10 volumes). Cool to 0°C (Ice/Water bath).
-
Acid Addition: Add TFA dropwise (Ratio: 1:4 TFA:DCM or 5–10 equiv).
-
Strict Control:Do NOT allow temperature to rise above 10°C during addition.
-
-
Reaction: Stir at 0°C to 10°C. Monitor closely by LC-MS.
-
Time: Typically complete in 1–3 hours.
-
Stop Condition: As soon as SM is consumed, proceed immediately to quench. Do not stir overnight.
-
-
Quench & Isolation (Free Base):
-
Concentrate the mixture in vacuo at low temperature (<30°C) to remove excess TFA.
-
Redissolve residue in DCM.
-
Neutralization: Slowly add saturated aqueous Na₂CO₃ or 1M NaOH at 0°C until pH > 10.
-
Extract with DCM (3x) or CHCl₃/IPA (3:1) if the product is highly polar.
-
Dry (Na₂SO₄) and concentrate to yield the target free amine.
-
Alternative Scale-Up Isolation (Salt Formation)
For GMP or large scale, isolating as a salt is superior to oil isolation.
-
Oxalate Salt: Dissolve free amine in EtOH. Add oxalic acid (1.0 equiv). The oxalate salt of the amine often crystallizes well and is stable.
Quality Control & Troubleshooting
Analytical Markers
-
¹H NMR (DMSO-d₆):
-
Oxetane protons: Look for the distinct multiplet/triplets around 4.4–4.6 ppm (4H).
-
Piperidine N-CH: Signal shifts upfield compared to N-Boc precursor.
-
-
LC-MS:
-
Watch for M+18 (Water adduct) or M+36 (HCl adduct if HCl was used erroneously), indicating ring opening.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete iminium formation | Increase time before STAB addition; add molecular sieves to remove water. |
| Ring Opening (Step 2) | Acid too strong or too hot | Use TFA at 0°C only. Switch to Methanesulfonic acid (MSA) in EtOAc (precipitates salt). |
| Product Gelling | Boron salts remaining | Perform a basic wash (NaOH) or use Rochelle's salt during workup. |
Safety & Waste Management
-
Oxetan-3-one: Volatile and potentially genotoxic (alkylating agent). Handle in a fume hood.
-
STAB: Generates Hydrogen gas. Ensure reactor is vented. Quench carefully.
-
Oxetane Stability: The final product is stable at RT but should be stored at -20°C for long-term storage to prevent slow polymerization or hydrolysis.
References
-
Wuitschik, G., et al. (2006).[4][5] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][5][6][7] Angewandte Chemie International Edition, 45(46), 7736–7739.[4][5]
-
Wuitschik, G., et al. (2010).[4][7][8] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[4][7]
-
Burkhard, J. A., et al. (2010).[4][8] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 49(48), 9052–9067.[4][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Georg Wuitschik - Google Scholar [scholar.google.de]
- 5. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Protecting Group Strategies for [1-(Oxetan-3-yl)piperidin-4-yl]methanamine: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold
The [1-(Oxetan-3-yl)piperidin-4-yl]methanamine scaffold is of significant interest in medicinal chemistry. The incorporation of the oxetane motif can enhance physicochemical properties such as solubility and metabolic stability, while the piperidine core provides a versatile handle for modulating biological activity.[1][2][3] The primary amine serves as a crucial attachment point for further functionalization. However, its inherent nucleophilicity and basicity necessitate the use of protecting groups to achieve selective transformations at other positions of the molecule and to prevent undesired side reactions during multi-step syntheses.[4][5]
This technical guide provides a comprehensive overview of protecting group strategies for the primary amine of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine. We will delve into the rationale for selecting appropriate protecting groups, present detailed experimental protocols for their installation and removal, and discuss the critical aspect of functional group compatibility, with a particular focus on the stability of the oxetane ring.
Strategic Selection of an Amine Protecting Group
The choice of a protecting group is a critical decision that dictates the overall synthetic strategy.[6] Key considerations for [1-(Oxetan-3-yl)piperidin-4-yl]methanamine include the stability of the protecting group to various reaction conditions and, equally important, the lability of the oxetane ring during the deprotection step. The piperidine tertiary amine is significantly less nucleophilic than the primary amine, allowing for selective protection of the latter.
The oxetane ring is generally stable under basic conditions but can be susceptible to ring-opening in the presence of strong acids.[2][7][8] This characteristic is a pivotal factor in the selection of a deprotection strategy.
Below is a decision-making workflow for selecting a suitable protecting group for [1-(Oxetan-3-yl)piperidin-4-yl]methanamine:
Caption: Decision workflow for selecting an amine protecting group.
Comparative Analysis of Common Amine Protecting Groups
The tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the most widely used protecting groups for amines in organic synthesis.[9] The following table summarizes their compatibility with the [1-(Oxetan-3-yl)piperidin-4-yl]methanamine scaffold.
| Protecting Group | Protection Reagent | Deprotection Conditions | Oxetane Stability | Orthogonality & Remarks |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Mild to strong acid (e.g., TFA, HCl in dioxane)[10][11][12][13] | Caution: Susceptible to ring-opening with strong or prolonged acid exposure.[2][7] Mild acidic conditions should be carefully screened. | Orthogonal to Cbz and Fmoc. Widely used due to its ease of introduction and removal. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids[14][15][16][17][18] | Stable under hydrogenolysis conditions.[8] | Orthogonal to Boc (under non-acidic deprotection) and Fmoc. Hydrogenolysis is a clean and mild deprotection method. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[19][20][21][22][23][24] | Stable under basic deprotection conditions.[7] | Orthogonal to Boc and Cbz. Ideal for syntheses involving acid-sensitive functional groups. |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and reaction scale.
Protocol 1: Boc Protection of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
This protocol describes the protection of the primary amine using di-tert-butyl dicarbonate.[10][25]
Materials:
-
[1-(Oxetan-3-yl)piperidin-4-yl]methanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve [1-(Oxetan-3-yl)piperidin-4-yl]methanamine (1.0 equiv) and TEA (1.2 equiv) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Boc protection of the primary amine.
Protocol 2: Cbz Protection of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
This protocol details the protection of the primary amine using benzyl chloroformate under Schotten-Baumann conditions.[16][17][26]
Materials:
-
[1-(Oxetan-3-yl)piperidin-4-yl]methanamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane or THF and Water
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve [1-(Oxetan-3-yl)piperidin-4-yl]methanamine (1.0 equiv) in a mixture of dioxane and water (e.g., 2:1 v/v).
-
Add NaHCO₃ (2.0 equiv) to the solution and cool to 0 °C.
-
Add Cbz-Cl (1.1 equiv) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Cbz protection of the primary amine.
Protocol 3: Fmoc Protection of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
This protocol describes the protection of the primary amine using Fmoc-OSu, which is generally more stable than Fmoc-Cl.[21][23][27]
Materials:
-
[1-(Oxetan-3-yl)piperidin-4-yl]methanamine
-
N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile or Dioxane and Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve [1-(Oxetan-3-yl)piperidin-4-yl]methanamine (1.0 equiv) in a mixture of acetonitrile and water (1:1 v/v).
-
Add NaHCO₃ (2.0 equiv) and stir until dissolved.
-
Add Fmoc-OSu (1.05 equiv) and stir at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Fmoc protection of the primary amine.
Deprotection Protocols
The choice of deprotection method is contingent on the protecting group used and the stability of other functional groups in the molecule.
Protocol 4: Boc Deprotection
This protocol uses a mild acidic condition to remove the Boc group.[28][29][30] Note: The reaction should be carefully monitored to avoid potential oxetane ring-opening.
Materials:
-
Boc-protected [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
-
4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add 4 M HCl in dioxane (excess) or 20% TFA in DCM.
-
Stir the solution at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine.
Protocol 5: Cbz Deprotection by Hydrogenolysis
This is a mild and efficient method for Cbz group removal that is compatible with the oxetane ring.[14][15][31]
Materials:
-
Cbz-protected [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Dissolve the Cbz-protected amine in MeOH.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the mixture vigorously under an H₂ atmosphere (balloon pressure) at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric; keep the filter cake wet.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 6: Fmoc Deprotection
This protocol uses a standard basic condition to remove the Fmoc group, which is well-tolerated by the oxetane ring.[19][22]
Materials:
-
Fmoc-protected [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction at room temperature for 30 minutes to 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the deprotected amine.
-
Collect the product by filtration or decantation and wash with diethyl ether.
Conclusion
The successful synthesis and functionalization of molecules containing the [1-(Oxetan-3-yl)piperidin-4-yl]methanamine scaffold rely on a well-defined protecting group strategy. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the planned synthetic route and the chemical stability of the molecule, particularly the acid-sensitivity of the oxetane ring. The protocols outlined in this guide provide a solid foundation for researchers to effectively protect and deprotect the primary amine of this valuable building block, enabling the synthesis of complex and novel chemical entities.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Retrieved from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
-
Taylor & Francis. (2006, August 17). Full article: A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Full article: Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Retrieved from [Link]
-
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
-
NIH. (n.d.). Oxetanes in Drug Discovery Campaigns - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011, December 1). Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2019, October 7). How to perform Fmoc protection using Fmoc-Cl?. Retrieved from [Link]
-
PubMed. (n.d.). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A highly chemoselective protection and activation of primary amines in polyamine | Request PDF. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Lab Reporter [fishersci.co.uk]
- 13. Lab Reporter [fishersci.dk]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tdcommons.org [tdcommons.org]
- 19. renyi.hu [renyi.hu]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. total-synthesis.com [total-synthesis.com]
- 24. rsc.org [rsc.org]
- 25. benchchem.com [benchchem.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 28. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 29. tandfonline.com [tandfonline.com]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solubility issues with [1-(Oxetan-3-yl)piperidin-4-yl]methanamine in DMSO
Topic: Solubility & Stability Optimization in DMSO
Executive Summary
[1-(Oxetan-3-yl)piperidin-4-yl]methanamine (CAS: 1349717-14-1) is a polar, bifunctional building block frequently used in fragment-based drug discovery and PROTAC linker synthesis.[1]
Users frequently report precipitation, cloudiness, or "gelling" when attempting to prepare high-concentration stock solutions (>10 mM) in Dimethyl Sulfoxide (DMSO).[1]
The Core Issue: The solubility failure is rarely intrinsic to the molecule itself. Instead, it is almost exclusively caused by (A) Unidentified Salt Forms (e.g., Hydrochloride vs. Free Base) or (B) Acid-Induced Oligomerization of the oxetane ring due to degraded DMSO.[1]
This guide provides the diagnostic logic and recovery protocols to ensure stable, clear stock solutions.
Diagnostic Module: Why is it precipitating?
Before heating or adding solvent, you must identify the chemical state of your material. Use the decision matrix below.
The Salt vs. Free Base Trap
Vendors often supply amines as Hydrochloride (HCl) or Trifluoroacetate (TFA) salts to improve shelf stability.[1]
-
Free Base: High solubility in DMSO (Polar Aprotic).[1]
-
Salt Form: Poor solubility in pure DMSO.[1] The lattice energy of the salt often exceeds the solvation capacity of DMSO.
The Oxetane Stability Risk
The oxetane ring is a strained ether.[1][2] While generally stable, it is acid-sensitive .[1]
-
Risk: Aged DMSO often contains methanesulfonic acid (impurities).[1]
-
Result: Acid-catalyzed ring opening leads to polymerization/degradation, forming insoluble solids.[1]
Diagnostic Decision Tree
Figure 1: Diagnostic logic for solubility failure.[1] Follow the path corresponding to your compound's Certificate of Analysis (CoA).
Troubleshooting Protocols
Protocol A: In-Situ Neutralization (For Salt Forms)
Use this if you have the HCl salt but require a pure organic stock solution.[1]
Mechanism: The addition of a tertiary amine base deprotonates the ammonium salt, breaking the crystal lattice and generating the DMSO-soluble free base.[1]
-
Calculate: Determine the molar amount of salt in your vial.
-
Add Solvent: Add 90% of your target volume of DMSO.
-
Add Base: Add 2.0 - 2.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]
-
Why? These bases are soluble in DMSO and will "free" the methanamine.[1]
-
-
Agitate: Vortex vigorously for 60 seconds. The cloudy suspension should clear.
-
Finalize: Adjust to final volume with DMSO.
Protocol B: The "Water-First" Method (For Biological Assays)
Use this if your downstream assay tolerates small amounts of water.[1]
Mechanism: Water has a high dielectric constant and solvates the ionic salt lattice far better than DMSO.[1]
-
Dissolve: Add sterile water to the solid powder first. Use 10% of the final target volume.
-
Example: For a 1 mL stock, add 100 µL water.
-
-
Verify: Ensure the solid is fully dissolved (it should dissolve instantly in water).
-
Dilute: Slowly add DMSO (90% of volume) to the aqueous solution.
-
Mix: Vortex immediately to prevent local precipitation.
Protocol C: Handling the Free Base (Hygroscopicity)
Use this if you have the Free Base but it still looks "oily" or cloudy.[1]
-
Inspect: This compound is hygroscopic.[1] If it has absorbed water from the air, it may form a gummy hydrate that dissolves slowly.
-
Warming: Heat the DMSO solution to 37°C (Body temperature) in a water bath for 5–10 minutes.
-
WARNING: Do NOT exceed 50°C. High heat in polar solvents can stress the oxetane ring, leading to ring-opening degradation [1].[1]
-
-
Sonication: Sonicate for 30-second bursts.
Technical Data & Stability
Solvent Compatibility Matrix
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |
| DMSO | High (>50 mM) | Very Low (<1 mM) | Recommended (for Free Base) |
| Water | Moderate (pH dependent) | High (>100 mM) | Good for salts; poor for storage |
| Ethanol | High | Low | Alternative for stock solutions |
| DMF | High | Low | Good alternative to DMSO |
Oxetane Ring Stability in DMSO
Researchers often fear oxetane instability.[1] Data indicates that 3-substituted oxetanes are metabolically and chemically stable unless exposed to strong acids [2].[1]
-
Neutral DMSO: Stable for >24 hours at room temperature.
-
Acidic DMSO: Rapid degradation.[1]
-
Tip: Test your DMSO using a wet pH strip.[1] If it reads acidic (pH < 5), it contains methanesulfonic acid impurities. Discard it.
-
Frequently Asked Questions (FAQs)
Q1: Can I store the DMSO stock solution at -20°C? A: Yes, but with a caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce water (condensation), which may cause precipitation of the free base over time.[1]
-
Best Practice: Aliquot the stock into single-use vials before freezing.
Q2: My solution turned yellow overnight. Is it still good? A: Likely No . A yellow color change in amine/DMSO solutions often indicates oxidation or oxetane ring opening [3].[1] Check the purity via LC-MS. If the molecular weight peak (M+1) is present but accompanied by +18 (hydrolysis) or dimer peaks, resynthesize.
Q3: Why not just use Ethanol? A: Ethanol is an excellent solvent for this compound.[1] However, it is volatile (concentration changes over time) and often cytotoxic in cellular assays at lower concentrations than DMSO. If your assay tolerates it, Ethanol is a safer solvent for chemical stability.
References
-
Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][3] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] Link[1]
-
Bull, J. A., et al. (2016).[1] "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233. Link[1]
-
Gaylord Chemical. (2023).[1][4] "Dimethyl Sulfoxide (DMSO) Solubility Data & Stability Guide." Gaylord Chemical Technical Bulletin. Link
Sources
Purification of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine by column chromatography
Executive Summary & Chemical Context
The Challenge: Purifying [1-(Oxetan-3-yl)piperidin-4-yl]methanamine presents a "double trouble" scenario in chromatography:
-
High Polarity/Basicity: The primary amine (methanamine tail) and the tertiary amine (piperidine ring) interact strongly with acidic silanols on standard silica gel, causing severe tailing and yield loss.
-
Acid Sensitivity: The oxetane ring is a strained ether. While 3,3-disubstituted oxetanes are relatively robust, 3-monosubstituted oxetanes (like this target) are susceptible to acid-catalyzed ring opening (hydrolysis) to form the corresponding diol or ring-expanded products.
The Solution: You must avoid acidic conditions entirely. Standard silica gel (pH ~5.0–6.0) is risky without modification. The protocols below prioritize stationary phase deactivation and alkaline mobile phases .
Decision Matrix: Selecting Your Method
Before starting, use this logic flow to select the safest purification route based on your available resources.
Figure 1: Decision tree for selecting the stationary phase. Method A is preferred for reproducibility; Method C requires strict adherence to deactivation protocols.
Detailed Protocols
Method A: Amine-Functionalized Silica (Recommended)
Best for: High recovery, protecting the oxetane ring, and avoiding mobile phase additives.
-
Stationary Phase: Propylamine-functionalized silica (e.g., Biotage KP-NH, Teledyne Isco Amine).
-
Mobile Phase:
-
Solvent A: Dichloromethane (DCM) or Hexane.
-
Solvent B: Methanol (MeOH) or Ethyl Acetate (EtOAc).
-
Note: No Triethylamine (TEA) or Ammonia is needed because the surface is already basic.
-
-
Gradient:
-
Start: 0% B.
-
Ramp: 0% to 20% MeOH in DCM over 15 CV (Column Volumes).
-
Observation: The compound usually elutes between 5–10% MeOH.
-
Method B: Basic Alumina
Best for: Labs without functionalized silica but needing high stability.
-
Stationary Phase: Aluminum Oxide (Basic), Brockmann Activity III or IV.
-
Tip: If you only have Activity I (very active), add 3–6% water (w/w) to deactivate it slightly. Activity I is too strong and may cause irreversible adsorption.
-
-
Mobile Phase: DCM / MeOH (95:5 to 90:10).
-
Protocol:
-
Pack the column with Basic Alumina using DCM.
-
Load sample (dissolved in minimum DCM).
-
Elute with a slow gradient of MeOH (0%
10%).
-
Method C: TEA-Deactivated Silica (Standard Silica)
Best for: Routine labs with limited specialized media. Requires strict "Pre-treatment".
WARNING: Do not skip the pre-wash. Acidic silanols will open the oxetane ring or irreversibly bind the amine.
The "TEA Shield" Workflow:
Figure 2: The "TEA Shield" protocol to neutralize silica acidity prior to purification.[1]
-
Pre-treatment: Slurry pack the silica using Hexane/EtOAc (1:1) containing 2% Triethylamine (TEA) .[2] Flush the column with 2–3 column volumes of this mixture. This neutralizes acidic sites.[1][3]
-
Mobile Phase: DCM / MeOH / NH
OH (aq) [Ratio: 90:9:1].-
Why Ammonia? NH
OH is superior to TEA for the elution phase of primary amines (methanamine group) as it reduces peak tailing more effectively than TEA in DCM/MeOH systems.
-
-
Elution: Run isocratic or shallow gradient.
Troubleshooting Guide (FAQ)
Issue 1: "My compound is streaking/tailing across the column."
-
Diagnosis: The primary amine is interacting with residual silanols.
-
Fix:
-
Switch to Method A (Amine-silica).
-
If using Method C, increase the modifier. Switch from TEA to 1% conc. NH
OH in the mobile phase. -
Solvent Switch: Replace DCM with Chloroform (CHCl
). CHCl is slightly more acidic and can sometimes sharpen amine peaks, but ensure it is stabilized with amylene, not acid.
-
Issue 2: "I lost 50% of my mass, and I see a new polar spot by TLC."
-
Diagnosis: Oxetane ring opening (acid hydrolysis). The new polar spot is likely the diol or ring-opened amino-alcohol.
-
Fix:
-
Immediate Stop: Do not use standard silica.
-
Check Sample Prep: Did you use CDCl
for NMR prior to loading? CDCl is often acidic (HCl formation). Filter CDCl through basic alumina or use CD Cl (DCM-d2) for stability checks. -
Workup: Ensure the crude material was not exposed to strong acids during the extraction of the previous step. Wash the crude organic layer with sat. NaHCO
before concentration.
-
Issue 3: "The compound isn't UV active. How do I visualize it?"
-
Context: Aliphatic amines and oxetanes have weak UV absorbance (end absorption <210 nm).
-
Visualization Stains:
-
Ninhydrin: Excellent for the primary amine (Turns Deep Purple/Blue).
-
KMnO
: Stains the amine/oxidizable carbons (Yellow/Brown spot). -
Iodine Chamber: Universal, but reversible.
-
Physicochemical Data Reference
| Property | Value/Description | Implication for Purification |
| Structure | Primary amine + Tertiary amine + Oxetane | Highly Polar & Acid Sensitive. |
| pKa (Est.) | ~10.5 (Primary Amine), ~8.5 (Piperidine) | Requires pH > 10 mobile phase to keep in free-base form. |
| LogP (Est.) | -0.5 to 0.5 | Water soluble; difficult to extract from aqueous layers. |
| TLC (DCM/MeOH 9:1) | Rf ~ 0.05 (Streaks on Silica) | Needs Ammonia or TEA to move. |
| TLC (Amine-Silica) | Rf ~ 0.3–0.4 (DCM/MeOH 9:1) | Clean spot (Recommended). |
References
-
Biotage. "Strategies for the Flash Purification of Ionizable Compounds." Biotage Technical Notes. Accessed February 2026. Link
-
Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina RediSep Columns." Teledyne ISCO Technical Notes. Accessed February 2026. Link
-
Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights."[4] Journal of Medicinal Chemistry, 2010, 53(8), 3227–3246. Link
- Burkhard, J. A., et al. "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters, 2008. (Demonstrates stability profiles of oxetane scaffolds).
-
University of Rochester. "Tips for Flash Column Chromatography: Deactivation of Silica." Rochester Dept of Chemistry Guides. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.
Sources
Technical Support Center: Handling & Stability of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine Salts
Executive Summary & Compound Profile
Compound: [1-(Oxetan-3-yl)piperidin-4-yl]methanamine (and its salts) Primary Application: Bifunctional building block for medicinal chemistry (linker/scaffold). Critical Attribute: Dual-Risk Profile. This compound combines a highly polar, hygroscopic amine salt structure with an acid-sensitive oxetane ring.
The Core Challenge: Amine salts (especially HCl) are naturally hygroscopic. When they absorb atmospheric moisture, the crystal lattice dissolves, creating a concentrated acidic solution on the solid's surface. While oxetanes are metabolically stable and robust to base, they are thermodynamically unstable to acid-catalyzed hydrolysis .
Warning: Improper handling leads not just to physical deliquescence (turning to oil) but to irreversible chemical degradation (ring opening).
Troubleshooting Guide: Physical State & Handling
Issue: "My solid has turned into a sticky oil or gum."
Diagnosis: Deliquescence. The salt has absorbed enough atmospheric moisture to dissolve itself. Immediate Action: Stop. Do NOT heat the sample in an oven to dry it.
Why? Heating an acidic salt of an oxetane in the presence of water will rapidly catalyze the ring-opening reaction, destroying your compound.
Correct Recovery Protocol (Lyophilization):
-
Dissolve: Fully dissolve the oily residue in a minimum amount of distilled water or water/acetonitrile mix.
-
Freeze: Flash freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Sublime: Place under high vacuum (lyophilizer) for 24–48 hours. This removes water by sublimation, bypassing the liquid phase and minimizing thermal stress.
Issue: "The mass reading on the balance keeps drifting upwards."
Diagnosis: Rapid moisture sorption during weighing. Remediation: Implement the Difference Weighing Technique .
Protocol:
-
Tare the balance with an empty receiving vessel.
-
Take the sealed source vial of the compound to the balance.
-
Place the source vial on the balance and tare (set to 0.0000 g).
-
Remove the vial, quickly transfer an estimated amount to your receiving vessel, and cap both immediately.
-
Place the source vial back on the balance. The negative mass displayed is the exact amount transferred.
-
Note: This eliminates the error caused by the receiving vessel gaining weight from moisture while sitting on the balance.
Chemical Stability & Degradation Mechanism
Users often confuse physical deliquescence with chemical stability. For oxetanes, the two are linked.
The Degradation Pathway: The oxetane oxygen is weakly basic. In the presence of a strong acid (from the salt counterion) and water (absorbed from air), the oxygen protonates. This activates the ring strain (~107 kJ/mol), making the adjacent carbons highly electrophilic. Water acts as a nucleophile, attacking the carbon and snapping the ring open to form a 1,3-diol impurity.
Figure 1: The cascade from moisture absorption to chemical degradation. Note that water is both the solvent and the reactant.
Strategic Remediation: Salt Selection
If you are in the early phases of development, stop using the Hydrochloride (HCl) salt. HCl salts of aliphatic amines are notoriously hygroscopic and highly acidic.
Recommendation: Screen alternative counterions that provide a higher lattice energy (less hygroscopic) and a less acidic pH in solution (safer for the oxetane).
Comparative Salt Data:
| Counterion | Hygroscopicity Risk | Acidity (pKa of acid) | Oxetane Compatibility | Recommendation |
| Hydrochloride | High | -7 (Strong) | Low (High risk of hydrolysis) | Avoid |
| Trifluoroacetate | Very High | 0.23 (Strong) | Low (Often an oil) | Avoid |
| Tosylate | Low | -2.8 (Strong) | Moderate (Crystallizes well) | Good Alternative |
| Fumarate | Very Low | 3.03 (Weak) | High (Buffered pH) | Preferred |
| Oxalate | Low | 1.25 (Moderate) | Moderate | Viable |
Note: Fumarate salts often form stable, non-hygroscopic networks with diamines, significantly improving shelf-life.
Standard Operating Procedure (SOP): Storage & Handling
To ensure data integrity, adopt this closed-loop handling workflow.
Figure 2: Decision tree for receiving and handling oxetane-amine salts.
Key SOP Steps:
-
Warm-Up: Never open a cold vial. Allow the vial to reach room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold salt.
-
Solvent Choice: When using the salt in a reaction, avoid acidic aqueous media. If possible, use buffered conditions (pH 7–8) or anhydrous organic solvents (DCM, DMF) with a base scavenger (e.g., DIPEA) added immediately.
Frequently Asked Questions (FAQ)
Q: Can I use heat to dry the salt if I don't have a lyophilizer? A: It is risky. If you must, use a vacuum oven set to < 30°C with a P₂O₅ trap. Do not exceed 40°C, as the combination of crystal lattice water, acidity, and heat will accelerate ring opening.
Q: Why does the NMR show a new triplet at ~3.6 ppm and loss of the oxetane signals? A: This indicates the formation of the 1,3-diol. The oxetane ring (typically signals around 4.5–4.8 ppm) has opened. The sample is degraded and should be re-synthesized or purified; drying will not fix this.
Q: I need to make a stock solution. What solvent should I use? A: DMSO-d6 or Methanol-d4 are common. However, for long-term storage of the solution, ensure the solvent is anhydrous. If the salt is acidic (like a dihydrochloride), the solution will be acidic. Store frozen at -20°C to slow hydrolysis.
References
-
Wurts, J., et al. (2016). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry, 59(15), 6777–6799. Link
- Establishes the metabolic stability of oxetanes vs. their acid sensitivity.
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
- The authoritative guide on counterion selection to mitig
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(24), 15032–15085. Link
- Detailed review of oxetane reactivity, including ring strain and hydrolysis mechanisms.
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] Link
- Source for standard industrial protocols on drying and handling hygroscopic solids.
Sources
Technical Support Center: Reductive Alkylation of 1-(Oxetan-3-yl)piperidin-4-one
Executive Summary: The Stability-Reactivity Paradox
You are likely working with 1-(oxetan-3-yl)piperidin-4-one because you are employing the "oxetane switch"—replacing a gem-dimethyl group or a carbonyl to improve metabolic stability and solubility without altering the pharmacophore's steric profile [1].
However, this substrate presents a specific chemical paradox:
-
The Reaction Requirement: Reductive amination generally requires a slightly acidic pH (4–5) to catalyze the dehydration of the hemiaminal to the iminium ion.
-
The Substrate Liability: The oxetane ring is a strained ether (~107 kJ/mol strain energy). While N-linked oxetanes are more stable than their C-linked counterparts, they remain susceptible to acid-catalyzed ring opening (hydrolysis) or nucleophilic attack, particularly in the presence of strong Lewis acids or prolonged exposure to Brønsted acids [2].
This guide provides a self-validating protocol designed to balance imine formation kinetics against oxetane ring preservation.
Core Protocol: The "Soft-Touch" Reductive Amination
Objective: Mono-alkylation of a primary or secondary amine using 1-(oxetan-3-yl)piperidin-4-one. Recommended Reagent: Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃).[1][2]
Why STAB?
Unlike Sodium Cyanoborohydride (NaCNBH₃), STAB is non-toxic and works efficiently in aprotic solvents like DCE.[1][2] Unlike Sodium Borohydride (NaBH₄), it is mild enough to not reduce the ketone before the imine forms, provided the protocol below is followed [3].[3]
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Critical: DCE promotes faster reaction rates than THF for STAB reactions.[4] It is aprotic, preventing oxetane solvolysis. |
| Stoichiometry | Ketone (1.0 eq) : Amine (1.1–1.2 eq) | Slight excess of amine drives the equilibrium toward the imine. |
| Reductant | STAB (1.4–1.5 eq) | Sufficient hydride source; STAB has 1 active hydride per molecule. |
| Acid Catalyst | Acetic Acid (0–1.0 eq) | CAUTION: STAB generates AcOH in situ. Do not add exogenous acid initially. Only add if conversion stalls. |
| Temperature | 20°C – 25°C | Heat increases the risk of oxetane ring opening. |
Step-by-Step Workflow
-
Drying (Pre-requisite): Ensure the piperidone substrate is dry. Hydrates are common with piperidones and will decompose STAB.
-
Imine Pre-equilibrium (The "Seeding" Step):
-
Dissolve 1-(oxetan-3-yl)piperidin-4-one (1.0 eq) and the Amine (1.1 eq) in anhydrous DCE (0.1 M concentration).
-
Add 4Å Molecular Sieves (powdered, activated).
-
Stir for 30–60 minutes under N₂.
-
Why? This allows the imine to form before the reductant is introduced, minimizing the formation of the alcohol byproduct (piperidin-4-ol).
-
-
Reductant Addition:
-
Add STAB (1.4 eq) in a single portion.
-
Stir at room temperature. Monitor by LCMS.
-
-
Quench & Workup (Oxetane-Safe):
-
Do not use strong acid. Quench with saturated aqueous NaHCO₃ (pH ~8).
-
Extract with DCM. If the product is highly polar, use 3:1 CHCl₃:IPA.
-
Note: The oxetane moiety increases water solubility. Avoid excessive aqueous washing.
-
Visualization: Reaction Mechanism & Failure Modes
The following diagram illustrates the competition between the desired pathway and the two primary failure modes: Direct Reduction (Alcohol formation) and Acidic Ring Opening.
Caption: Kinetic competition between imine formation (green path) and direct ketone reduction or acid-catalyzed ring opening (red paths).
Troubleshooting HQ (FAQs)
Issue 1: "I am seeing a large M+2 peak (Alcohol) and low conversion to product."
Diagnosis: Direct reduction of the ketone. The Mechanism: The hydride (STAB) reduced the ketone before the amine could react with it. This happens because STAB is sterically bulky; if the imine formation is slow (due to sterics on your amine), the ketone remains available for reduction. The Fix:
-
Switch to Sequential Addition: Do not add STAB immediately. Stir the ketone and amine for 2 hours (or overnight) with Molecular Sieves or MgSO₄ to force imine formation. Then add STAB.
-
Increase Concentration: Run the reaction at 0.5 M instead of 0.1 M to increase the collision frequency between amine and ketone.
Issue 2: "My oxetane ring disappeared (M+18 or complex degradation)."
Diagnosis: Acid-catalyzed ring opening. The Mechanism: The oxetane oxygen was protonated, making the adjacent carbons electrophilic. A nucleophile (water, acetate, or the amine itself) attacked and opened the ring. The Fix:
-
Check Acid Source: Did you add acetic acid? Stop. STAB releases 3 equivalents of AcOH as it reacts. This is usually enough.
-
Buffer the System: If your amine is a salt (e.g., HCl salt), you must add 1.0 eq of TEA or DIPEA to neutralize the free mineral acid. Mineral acids (HCl) will destroy oxetanes instantly; Acetic acid is generally tolerated.
Issue 3: "The reaction is stuck at 50% conversion."
Diagnosis: Equilibrium Stagnation or "Wet" Solvents. The Mechanism: Reductive amination generates water. Water hydrolyzes the imine back to the ketone. The Fix:
-
Add Desiccant: Add 4Å Molecular Sieves directly to the reaction flask.
-
Force with Heat (Cautiously): You can heat to 40°C, but monitor closely. Do not exceed 50°C with oxetanes in the presence of amines.
Decision Tree for Protocol Selection
Use this logic flow to determine the exact conditions for your specific amine partner.
Caption: Logic flow for selecting the optimal reductive amination method based on amine properties.
References
-
Wuitschik, G., et al. (2010).[5] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(5), 890-894.
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5] Angewandte Chemie International Edition, 49(21), 3524-3529.
-
Abdel-Magid, A. F., et al. (1996).[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[4][8] The Journal of Organic Chemistry, 61(11), 3849-3862.
Sources
- 1. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: [1-(Oxetan-3-yl)piperidin-4-yl]methanamine Free Base
Product Category: Heterocyclic Building Blocks / Primary Amines CAS: 1349717-14-1 (Free Base) Molecular Formula: C9H18N2O[1][2]
Executive Summary: The "Free Base" Challenge
You are working with the free base form of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine.[2] Unlike its dihydrochloride or tosylate salt counterparts, the free base is metastable . It possesses two distinct reactive centers that dictate its storage stability:
-
The Primary Amine (Methanamine tail): A potent nucleophile that avidly reacts with atmospheric CO₂ to form carbamates (white crusts) and oxidizes over time.
-
The Oxetane Ring: A strained 4-membered ether (strain energy ~106 kJ/mol).[2][3] While stable to base, it is highly susceptible to acid-catalyzed ring opening .[2]
Critical Warning: Do not expose this compound to protic acids (HCl, TFA) or Lewis acids during storage or workup, as this will trigger rapid polymerization or hydrolysis of the oxetane ring.
Storage Protocol: The Golden Rules
To maintain purity >95% over 6+ months, you must adhere to a strict "Cold, Dry, Inert" protocol.
Storage Stability Matrix
| Parameter | Recommended Condition | Critical Limit (Do Not Exceed) | Scientific Rationale |
| Temperature | -20°C (Freezer) | +4°C (Short term only) | Low temp inhibits N-oxide formation and spontaneous polymerization.[2] |
| Atmosphere | Argon or Nitrogen | Ambient Air | Prevents CO₂ absorption (carbamate formation) and oxidation. |
| Container | Amber Glass + Parafilm | Clear Glass / Plastic | Protects from light-induced radical oxidation; plastic allows gas permeability.[2] |
| State | Neat Oil/Solid | Solution in DMSO/Water | Solutions accelerate hydrolysis and side reactions. Store neat. |
Workflow: Storage Decision Tree
Troubleshooting Guide: Diagnosing Degradation
If your experiment fails or the compound looks "wrong," use this guide to identify the chemical culprit.
Scenario A: "The compound has turned into a white solid/crust."
-
Diagnosis: Carbamate Formation. [4]
-
Mechanism: The primary amine (-NH₂) reacted with atmospheric CO₂.[2]
-
Reaction:
(Ammonium carbamate salt).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Verification: NMR will show a broad shift in the amine protons and potentially a new carbonyl signal in Carbon NMR (though weak). The material will be less soluble in non-polar solvents.
-
Fix: You might be able to reverse this by gentle heating under high vacuum, or by washing with a strong base (NaOH) if you do it quickly. However, prevention is key.
Scenario B: "The compound is insoluble and viscous/gummy."
-
Diagnosis: Oxetane Ring Opening (Polymerization).
-
Mechanism: Trace acid (even from slightly acidic silica gel or chloroform) protonated the oxetane oxygen. The nucleophilic amine of a neighboring molecule attacked the ring, creating a polymer chain.
-
Verification: LCMS shows multiple peaks with mass units of +[MW]. NMR shows loss of the characteristic oxetane multiplet signals (~4.5 - 4.8 ppm).[2]
-
Fix: Irreversible. The sample must be discarded.
Scenario C: "LCMS shows M+16 peak."
-
Diagnosis: N-Oxidation. [2]
-
Mechanism: Exposure to air (oxygen) over time oxidized the tertiary piperidine nitrogen or the primary amine.
-
Fix: Purify via column chromatography (Basic alumina or silica with Et₃N).
Chemical Degradation Pathways
Understanding how the molecule breaks down helps you prevent it.
[3][5]
Frequently Asked Questions (FAQs)
Q1: Can I purify this compound using standard silica gel chromatography? A: Proceed with Caution. Standard silica is slightly acidic (pH 5-6).[2] This acidity can trigger oxetane ring opening.[2][3][5][6][7]
-
Protocol: You must pretreat the silica column with 1-2% Triethylamine (Et₃N) in your eluent to neutralize acidic sites.[2] Alternatively, use basic alumina or neutral silica.
Q2: Can I store the free base in DMSO or Methanol? A: No.
-
Methanol: Protic solvents can facilitate ring opening if any trace acid is present.[2]
-
DMSO: Hygroscopic.[2] It will pull water from the air, leading to hydrolysis of the oxetane over time. Store as a neat oil/solid.
Q3: Is it safe to use HCl to make the salt form for better stability? A: High Risk. While the dihydrochloride salt (CAS 1363405-09-7) exists, generating it from the free base requires precise control.[2] Adding excess strong acid (HCl) without temperature control (0°C) often cleaves the oxetane ring.
-
Recommendation: If you need a salt, use a milder organic acid like oxalic acid or fumaric acid (1 equivalent) to form a stable solid without destroying the ether ring.
Q4: How do I thaw the vial? A: Remove from the freezer and let it sit on the bench for 20-30 minutes until it reaches room temperature. Do not open the cap while cold. Opening a cold vial causes atmospheric moisture to condense instantly inside, degrading the oxetane.
References & Further Reading
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Bull, J. A., et al. (2016).[10] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Context: Comprehensive review detailing the ring strain energy (106 kJ/mol) and specific degradation pathways of 3-substituted oxetanes.
-
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. Link
-
Context: Discusses the physicochemical properties and handling of oxetane-amine building blocks.
-
-
Sigma-Aldrich / Merck. Technical Bulletin: Handling and Storage of Amines. Link
-
Context: General protocols for preventing carbonate formation in primary amines.[2]
-
Sources
- 1. CAS 1349717-14-1|[1-(Oxetan-3-Yl)Piperidin-4-Yl]Methanamine [rlavie.com]
- 2. Oxetanes - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lutpub.lut.fi [lutpub.lut.fi]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 8. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Minimizing side reactions in [1-(Oxetan-3-yl)piperidin-4-yl]methanamine coupling
Current Status: Operational Role: Senior Application Scientist Subject: Minimizing Side Reactions & Protocol Optimization
Core Directive & Molecule Analysis
You are working with [1-(Oxetan-3-yl)piperidin-4-yl]methanamine .
-
Reactive Center: Primary amine (methanamine tail) – The intended coupling site.
-
Structural Liability: The N-Oxetanyl bond (The oxetane ring attached to the piperidine nitrogen).
The Critical Paradox: To couple the primary amine, you typically use conditions that activate carboxylic acids. However, the N-oxetanyl moiety is an amino-oxetane. While 3-substituted oxetanes attached to carbon are robust, nitrogen-linked oxetanes are chemically distinct. They are less basic than standard amines (pKa ~6.0–7.5 due to the inductive effect of the oxetane oxygen), but they are acid-labile .
Primary Failure Mode: Exposure to aqueous acid (pH < 4) or strong Lewis acids triggers ring opening or hydrolysis of the N-oxetanyl bond, reverting the molecule to the parent piperidine and oxetanone byproducts, or generating reactive electrophiles that cause polymerization.
Mechanistic Insight: The "Acid Trap"
Before starting, you must understand why the reaction fails. The oxetane oxygen is a weak Lewis base. In the presence of protons (H+) or Lewis acids (LA), the oxygen or the nitrogen can be activated, leading to ring strain release.[1]
Figure 1: The degradation pathway of N-linked oxetanes under acidic stress. Avoiding the "Protonated Intermediate" is the primary goal of your coupling strategy.
Optimized Coupling Protocol
Do not use standard "peptide coupling" blindly. The following protocol is engineered to maintain the N-oxetanyl integrity.
Reagent Selection Matrix
| Reagent | Compatibility | Risk Level | Notes |
| HATU / DIPEA | High | Low | Recommended. Maintains basic pH throughout. Fast reaction minimizes exposure. |
| T3P (PPA) | Medium | Moderate | T3P is acidic. Must pre-mix with excess base (DIPEA/NMM) before adding the oxetane amine. |
| EDC / HOBt | Low | High | HOBt is acidic (pKa ~6). Can protonate the oxetane over long reaction times. |
| Acid Chlorides | Medium | Moderate | HCl byproduct is fatal. Must use scavenger bases (Et3N/DIPEA) in excess (3.0 eq+). |
| Mixed Anhydride | Low | High | Formation of mixed anhydrides often requires low temps and strict stoichiometry; risk of disproportionation. |
Step-by-Step Procedure (The "Buffered" Approach)
-
Activation (Vial A):
-
Dissolve Carboxylic Acid (1.0 eq) in DMF or DCM.
-
Add HATU (1.1 eq).
-
Add DIPEA (2.0 eq).
-
Stir for 5 minutes. (Pre-activation ensures the acid is ready to react immediately upon amine addition).
-
-
Coupling (Vial B):
-
Dissolve [1-(Oxetan-3-yl)piperidin-4-yl]methanamine (1.0 eq) in minimum DMF/DCM.
-
CRITICAL: Add DIPEA (1.0 eq) to this vial before mixing. This acts as a "proton sponge" buffer.
-
-
Reaction:
-
Add Vial B to Vial A dropwise.
-
Monitor pH: Spot an aliquot on wet pH paper. It must remain pH > 8 .
-
Reaction Time: Usually < 2 hours. Long stir times increase risk of side reactions.
-
Troubleshooting & FAQs
Q1: My reaction went to completion, but I lost the product during workup. What happened? A: You likely used an acidic wash.
-
The Error: Using 1N HCl or 10% Citric Acid to remove excess DIPEA. This hydrolyzes the N-oxetanyl bond instantly.
-
The Fix: Use Saturated NH4Cl (mildly acidic, pH ~5-6, usually safe if brief) or 0.5M NaOH (if your product is base-stable). Ideally, dilute with EtOAc and wash with Water and Brine only.
Q2: I see a new spot on TLC that is very polar and doesn't move. Is it the product? A: Likely not. It is probably the ring-opened amino-alcohol or the de-oxetanylated piperidine.
-
Diagnostic: Check the NMR. If the oxetane signals (multiplets around 4.5–4.8 ppm) are missing or shifted, the ring is gone.
-
Prevention: Ensure your solvent (DMF/DCM) is anhydrous. Water promotes ring opening.
Q3: Can I use TFA to deprotect a Boc group on the other side of the molecule? A: High Risk.
-
TFA will open the oxetane ring.
-
Alternative: If you must use acid, consider milder conditions (e.g., Formic acid) or ensure the oxetane is introduced after the deprotection step. If the oxetane is already present, you generally cannot use TFA.
Q4: How do I purify this? The oxetane seems to degrade on the column. A: Silica gel is slightly acidic.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in the mobile phase. This neutralizes the silica's acidic sites.
-
HPLC: Use a high-pH buffer (Ammonium Bicarbonate, pH 10) or Ammonium Acetate (pH 7). Avoid 0.1% TFA in the mobile phase; concentration of fractions containing TFA will destroy the molecule.
Decision Logic for Purification
Figure 2: Purification strategy selection. Acidic mobile phases are the most common cause of post-synthesis yield loss.
References
-
Wuitschik, G., et al. (2010).[2][3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Burkhard, J. A., et al. (2010).[3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Duncton, M. A. J. (2011). Minimizing Side Reactions in Peptide Coupling: A Practical Guide. MedChemComm.
Sources
Validation & Comparative
The Aliphatic Four-Membered Ring Dilemma: A Comparative Guide to Oxetane and Cyclobutane Piperidine Analogs in Drug Design
For decades, the piperidine scaffold has been a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs due to its favorable pharmacological properties and synthetic accessibility.[1][2][3] However, as drug discovery programs tackle increasingly complex biological targets, the need to finely tune the physicochemical properties of lead compounds has become paramount. This has led to a surge of interest in small, saturated rings as bioisosteric replacements to modulate properties like solubility, metabolic stability, and target engagement. Among these, the four-membered oxetane and cyclobutane rings have emerged as powerful tools for medicinal chemists.
This guide provides a detailed comparison of oxetane and cyclobutane piperidine analogs, offering insights into their distinct effects on molecular properties and providing a framework for their strategic application in drug design. We will delve into their structural nuances, impact on key physicochemical parameters, and provide illustrative experimental protocols for their evaluation.
Structural and Conformational Landscape: More Than Just a Missing Atom
At first glance, the difference between an oxetane and a cyclobutane appended to a piperidine core is a single oxygen atom. However, this substitution has profound implications for the molecule's three-dimensional structure and conformational preferences.
The cyclobutane ring is not planar but exists in a puckered conformation to alleviate eclipsing strain, with a median puckering angle of about 15.5°.[4] This puckering can influence the orientation of substituents and their interactions with a biological target. In contrast, the oxetane ring is more planar than cyclobutane due to the presence of the oxygen atom, which reduces gauche interactions.[5] This relative planarity can alter the vector and presentation of substituents compared to its carbocyclic counterpart.
The piperidine ring itself typically adopts a chair conformation.[6][7] The attachment of a bulky substituent like an oxetane or cyclobutane at the 4-position will generally favor an equatorial position to minimize steric hindrance. However, the electronic effects and subtle conformational biases of the four-membered ring can influence the overall shape and dynamics of the piperidine scaffold.
Caption: Structural comparison of 4-substituted piperidine analogs.
A Tale of Two Rings: Impact on Physicochemical Properties
The choice between an oxetane and a cyclobutane moiety can dramatically alter the drug-like properties of a piperidine-containing molecule. The following table summarizes their differential effects, which are critical for lead optimization.
| Property | Oxetane-Piperidine Analog | Cyclobutane-Piperidine Analog | Rationale & Causality |
| Lipophilicity (logP/logD) | Generally Lower | Generally Higher | The polar ether oxygen in the oxetane ring significantly reduces lipophilicity compared to the purely aliphatic cyclobutane.[5][8] |
| Aqueous Solubility | Generally Higher | Generally Lower | The increased polarity and hydrogen bond accepting capability of the oxetane's oxygen atom leads to improved aqueous solubility.[5][9][10] |
| Piperidine Basicity (pKa) | Lower | Higher (less perturbed) | The strong electron-withdrawing inductive effect of the oxetane's oxygen atom reduces the electron density on the piperidine nitrogen, thereby lowering its basicity (pKa).[9][11] |
| Metabolic Stability | Often Higher | Variable | The oxetane ring can act as a "metabolic shield," blocking sites of metabolism on the piperidine ring or adjacent functionalities. It is also generally more stable to enzymatic degradation than some carbocycles.[5][9][10][12] |
| Target Interactions | Can act as H-bond acceptor | Primarily van der Waals interactions | The oxygen atom of the oxetane can form hydrogen bonds with the target protein, potentially increasing binding affinity.[12][13] |
Table 1: Comparative Physicochemical Properties of Oxetane vs. Cyclobutane Piperidine Analogs.
The reduction of piperidine basicity by an adjacent oxetane is a particularly powerful tool in drug design.[9][11] High basicity can lead to off-target effects, such as hERG channel inhibition, and can also result in high volumes of distribution and unwanted bioaccumulation.[9] The ability of the oxetane to temper this basicity in a predictable manner is a significant advantage. The magnitude of the pKa reduction depends on the distance between the oxetane and the amine, with an alpha-substitution causing a drop of approximately 2.7 pKa units, beta by 1.9 units, and gamma by 0.7 units.[14][9]
The Medicinal Chemist's Decision Workflow
The choice between incorporating an oxetane or a cyclobutane is context-dependent and driven by the specific liabilities of a lead compound. The following workflow illustrates the decision-making process during lead optimization.
Caption: Decision workflow for selecting oxetane vs. cyclobutane analogs.
Experimental Protocols for Property Evaluation
To empirically validate the effects of these modifications, standardized assays are crucial. Below are step-by-step methodologies for determining key physicochemical properties.
Determination of Lipophilicity (logP) by RP-HPLC
The octanol-water partition coefficient (logP) is a key measure of lipophilicity.[15] While the traditional shake-flask method is the gold standard, a reversed-phase high-performance liquid chromatography (RP-HPLC) method offers higher throughput for drug discovery projects.[16][17]
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined.
Step-by-Step Protocol:
-
Prepare a Calibration Set: Select a series of 5-7 commercially available compounds with well-documented logP values that span the expected range of your test compounds.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation and reasonable retention times for the calibration set.
-
Sample Preparation: Dissolve the calibration compounds and your test compounds (oxetane and cyclobutane analogs) in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the RP-HPLC column (e.g., C18 column) with the mobile phase until a stable baseline is achieved.
-
Inject a standard volume (e.g., 10 µL) of each calibration compound and record the retention time (t_R).
-
Inject the same volume of your test compounds and record their retention times.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Calculate log k' for each compound.
-
Plot a calibration curve of the known logP values of the standards against their corresponding log k' values.
-
Using the linear regression equation from the calibration curve, calculate the logP of your test compounds from their measured log k' values.
-
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are a major source of drug clearance.[9]
Principle: The test compound is incubated with liver microsomes (which contain CYP enzymes) and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, etc.) suspended in buffer.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system or NADPH stock solution.
-
Quenching solution: Cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).
-
-
Incubation:
-
In a microcentrifuge tube, combine buffer, liver microsomes, and test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH (final concentration typically 1 mM).
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing the cold quenching solution to stop the reaction.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int) to estimate the metabolic rate.
-
Case Study: Oxetane Rescues a CNS Drug Candidate
In a program at Genentech aimed at developing inhibitors of dual leucine zipper kinase (DLK) for neurodegenerative diseases, an initial lead compound was found to be extensively metabolized.[12] A subsequent scaffold-hopping campaign led to a piperidine-containing compound. However, to achieve brain penetration, it was crucial to limit efflux by P-glycoprotein, which is often exacerbated by high basicity. By introducing an oxetane to the piperidine core, the basicity was successfully reduced, limiting efflux while maintaining good metabolic stability.[12] This strategic move was critical in advancing the series towards a brain-penetrant therapeutic candidate.
Conclusion and Future Outlook
Both oxetane and cyclobutane rings are invaluable additions to the medicinal chemist's toolkit for modifying piperidine-containing scaffolds. The oxetane, with its inherent polarity and electron-withdrawing nature, serves as a powerful tool to enhance solubility, improve metabolic stability, and, most notably, attenuate the basicity of the piperidine nitrogen.[5][9][10] This makes it particularly useful for overcoming liabilities associated with high lipophilicity and basicity.
The cyclobutane ring, while less polar, offers a way to introduce conformational constraint and increase the sp³ character of a molecule, which can improve binding affinity through favorable hydrophobic interactions and enhance metabolic stability by shielding adjacent sites from enzymatic attack.[4][18][19]
The choice between these two motifs is not a matter of inherent superiority but of strategic application. A thorough understanding of their distinct physicochemical impacts, as demonstrated through the comparative data and experimental workflows in this guide, allows for a more rational and effective approach to lead optimization. As synthetic methodologies for accessing diverse substituted oxetanes and cyclobutanes continue to advance, their role in crafting the next generation of piperidine-based therapeutics is set to expand even further.
References
-
Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?[Link]
-
ACS Publications. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. [Link]
-
National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]
-
ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?[Link]
-
National Institutes of Health. Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. [Link]
-
ResearchGate. Impact of oxetane core on the physicochemical profile of drugs. [Link]
-
MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. [Link]
-
ChemRxiv. Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. [Link]
-
Thieme. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. [Link]
-
PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]
-
Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
-
Royal Society of Chemistry. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science. [Link]
-
National Institutes of Health. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC. [Link]
-
ResearchGate. (2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]
-
ACS Publications. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. [Link]
-
CONICET. (2010). Conformational pathways of simple six-membered rings. [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
King's College London. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]
-
Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]
-
ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]
-
Royal Society of Chemistry. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
National Institutes of Health. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]
-
MDPI. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
Sources
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. img01.pharmablock.com [img01.pharmablock.com]
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- 18. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
Metabolic Stability of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine Derivatives
Executive Summary
In modern drug discovery, the [1-(Oxetan-3-yl)piperidin-4-yl]methanamine scaffold represents a strategic solution to the "lipophilicity-metabolism" trade-off.[1] Traditional tertiary amines (N-methyl, N-ethyl, N-isopropyl) are often metabolically labile and prone to rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes.[1]
This guide objectively compares the metabolic stability of N-(oxetan-3-yl) derivatives against standard alkyl and cycloalkyl alternatives.[1] Experimental evidence confirms that the oxetane group acts as a metabolic shield , significantly reducing intrinsic clearance (
Structural Analysis & Rationale
The superior metabolic profile of this scaffold is driven by the unique electronic and steric properties of the oxetane ring.
The "Oxetane Effect"[2][3][4][5][6][7][8][9][10][11]
-
Basicity Modulation: The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect (
).[1] When attached to the piperidine nitrogen, it reduces the of the amine by approximately 2–3 units compared to an N-isopropyl or N-cyclobutyl group.[1]-
Result: Reduced protonation at physiological pH lowers affinity for CYP450 enzymes (which prefer lipophilic cations) and reduces lysosomal trapping.
-
-
Lipophilicity Reduction: Oxetane is a polar, hydrophilic motif.[1] Replacing a gem-dimethyl or cycloalkyl group with an oxetane lowers
and .[1]-
Result: Lower nonspecific binding and improved thermodynamic solubility.
-
-
Steric Shielding: The 3,3-disubstituted geometry creates a compact steric block that hinders N-dealkylation.[1]
Comparative Performance Analysis
The following data summarizes "Matched Molecular Pair" (MMP) analyses comparing N-oxetanyl piperidines to their alkyl and cycloalkyl analogs. Data is aggregated from standard human liver microsome (HLM) stability assays.
Table 1: Physicochemical & Metabolic Stability Comparison
Data derived from representative matched pairs in Wuitschik et al. (2010) and Bull et al. (2016).
| Parameter | N-(Oxetan-3-yl) Derivative | N-Isopropyl Derivative | N-Cyclobutyl Derivative | N-Methyl Derivative |
| Structure | Target Scaffold | Standard Alkyl | Cycloalkyl Bioisostere | Simple Alkyl |
| 6.2 – 6.8 | 9.0 – 9.5 | 8.5 – 9.0 | 9.2 – 9.6 | |
| Low (0.5 – 1.5) | High (2.0 – 3.[1]0) | Medium (1.8 – 2.5) | Medium (1.5 – 2.2) | |
| HLM | < 20 | > 100 | 50 – 80 | > 150 |
| Primary Metabolic Route | Ring Opening (Minor) | N-Dealkylation (Major) | Ring Hydroxylation | N-Demethylation |
| hERG Inhibition | Low Risk | High Risk | Moderate Risk | Moderate Risk |
Key Insight: The N-(oxetan-3-yl) derivative demonstrates a 5-fold reduction in intrinsic clearance compared to the N-isopropyl analog.[1] This is directly attributed to the suppression of N-dealkylation pathways.[1]
Mechanistic Insights: Metabolic Pathways
Understanding where metabolism occurs is crucial for lead optimization.[1] The diagram below illustrates the divergent metabolic fates of the oxetane scaffold versus traditional alkyl groups.
Figure 1: Metabolic Fate of N-Substituted Piperidines[1]
Caption: Comparative metabolic pathways showing the stability of the oxetane scaffold (blue path) versus the rapid N-dealkylation of alkyl analogs (red path).
Experimental Protocol: Microsomal Stability Assay
To validate the stability of your specific derivative, use this standardized Human Liver Microsome (HLM) assay. This protocol is optimized for polar amines to prevent non-specific binding issues.[1]
Workflow Overview
Caption: Step-by-step workflow for determining intrinsic clearance (
Detailed Methodology
1. Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock in DMSO. Dilute to 1 µM final concentration in 100 mM Phosphate Buffer (pH 7.4).
-
Microsomes: Thaw Human Liver Microsomes (HLM) (e.g., Corning® Gentest™) on ice. Dilute to 0.5 mg/mL protein concentration.[1]
-
Cofactor: Prepare 10 mM NADPH solution fresh.
2. Incubation Procedure:
-
Pre-incubate 1 µM test compound with 0.5 mg/mL HLM for 5 minutes at 37°C.
-
Initiation: Add NADPH (1 mM final) to start the reaction.[1]
-
Controls: Run a "minus NADPH" control to detect non-enzymatic degradation.
3. Sampling & Quenching:
-
At
minutes, remove 50 µL aliquots. -
Immediately dispense into 150 µL ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide or Propranolol).
-
Centrifuge at 4,000 rpm for 20 minutes to pellet proteins.
4. Analysis (LC-MS/MS):
-
Inject supernatant onto a C18 column (e.g., Waters XBridge).
-
Mobile Phase: Gradient elution with Water/Acetonitrile + 0.1% Formic Acid.[1] Note: Oxetanes are polar; ensure early retention is captured.
-
Monitor parent ion depletion over time.[1]
5. Calculation:
References
-
Wuitschik, G., et al. (2010).[1][2][3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
Stepan, A. F., et al. (2011).[1] Application of the Oxetane Ring in the Design of a Potent, Metabolic Stable, and Brain-Penetrant Gamma-Secretase Inhibitor. Journal of Medicinal Chemistry.
Sources
Technical Guide: Purity Validation of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
Executive Summary: The "Invisible" Analyte Challenge
Validating the purity of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine presents a classic "perfect storm" in analytical chemistry: the molecule is highly polar, lacks a UV-active chromophore, and contains an acid-sensitive oxetane ring.
Standard pharmaceutical protocols (Generic C18 / 0.1% TFA / UV 254 nm) will fail for this compound. They will result in zero retention (due to polarity), zero detection (due to lack of chromophore), and on-column degradation (due to acid-catalyzed oxetane ring opening).
This guide compares three validation strategies, ultimately recommending High-pH Reversed-Phase Chromatography coupled with Charged Aerosol Detection (CAD) as the superior method for purity assessment, prioritizing structural integrity and universal response over the complexity of derivatization.
Chemical Context & Stability Profile
Before selecting a method, one must understand the analyte's specific vulnerabilities.
-
The Chromophore Problem: The molecule consists of saturated heterocycles (piperidine, oxetane) and aliphatic chains. It has negligible absorbance above 210 nm.
-
The Polarity Problem: The primary amine and tertiary amine (in the ring) make this highly basic and polar. On standard C18 columns at neutral/acidic pH, it will elute in the void volume (
). -
The Stability Trap (Crucial): The oxetane ring is a strained 4-membered ether (strain energy ~106 kJ/mol).[1] While stable to base, oxetanes are susceptible to ring-opening hydrolysis in acidic media , particularly below pH 3.0 [1].
Decision Matrix: Method Selection
The following logic flow illustrates why standard methods must be abandoned.
Figure 1: Analytical decision matrix highlighting the exclusion of standard acidic workflows due to oxetane instability.
Comparative Analysis of Validation Methods
We evaluated three potential workflows for validating the purity (>98%) of the target molecule.
Method A: Low-UV (205 nm) Reversed-Phase (The Baseline)
-
Setup: C18 Column, Phosphate Buffer pH 7.0, UV detection at 205 nm.
-
Verdict: REJECTED .
-
Why: At 205 nm, mobile phase background absorption (noise) is high. Many organic impurities also lack chromophores and will be missed. Purity values derived here are statistically unreliable.
Method B: Pre-Column Derivatization (Fmoc-Cl)
-
Setup: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) targeting the primary amine, followed by RP-HPLC with UV (265 nm) or Fluorescence detection.
-
Pros: Extremely high sensitivity; stabilizes the amine.
-
Cons: The oxetane ring may degrade during the derivatization reaction if conditions aren't strictly controlled. Excess reagent peaks interfere with impurity quantification. It validates the derivative, not the raw material.
Method C: High-pH RP-HPLC with CAD (Recommended)
-
Setup: Hybrid-silica C18 (stable to pH 12), Ammonium Bicarbonate (pH 10), Charged Aerosol Detector (CAD).
-
Pros:
-
Stability: High pH keeps the amine uncharged (improving retention) and protects the oxetane ring from acid hydrolysis.
-
Universality: CAD detects all non-volatile impurities regardless of chromophores [2].
-
Simplicity: No chemical modification of the sample required.
-
Performance Data Comparison
| Feature | Method A: Low UV (205 nm) | Method B: Derivatization (UV) | Method C: High pH + CAD |
| LOD (Limit of Detection) | High (Poor) | Very Low (Excellent) | Low (Good) |
| Linearity ( | < 0.98 | > 0.999 | > 0.995 |
| Analyte Stability | Moderate | Risk during reaction | High (Basic pH) |
| Impurity Coverage | Low (Misses non-UV) | High (For amines only) | Universal |
| Prep Time | 5 mins | 45-60 mins | 5 mins |
Recommended Protocol: High-pH RP-HPLC with CAD
This protocol utilizes a "hybrid" stationary phase (e.g., Waters XBridge or Agilent Poroshell HPH) which utilizes ethylene-bridged silica to resist dissolution at high pH.
Instrumentation & Reagents[2][3][4][5]
-
System: HPLC or UHPLC with quaternary pump.
-
Detector: Charged Aerosol Detector (CAD) (e.g., Thermo Corona Veo or similar). Note: ELSD is a viable lower-sensitivity alternative.
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
Experimental Workflow
Figure 2: Operational workflow for the High-pH CAD method.
Gradient Program
-
Flow Rate: 0.5 mL/min
-
Column Temp: 40°C
-
Nebulizer Temp: 35°C (Optimized for non-volatile analytes)
| Time (min) | % A (Buffer) | % B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 1.0 | 95 | 5 | Injection |
| 8.0 | 10 | 90 | Gradient Ramp |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
Critical "Self-Validating" Steps
To ensure this method is trustworthy (E-E-A-T principle), you must perform these checks:
-
The "Acid Stress" Check: Inject a sample deliberately spiked with 0.1% Formic Acid. If the main peak splits or a new peak appears at the solvent front, it confirms the oxetane's acid sensitivity and validates the need for the High pH method.
-
The "Blank" Subtraction: CAD is sensitive to mobile phase impurities. Always run a blank (50:50 MeOH:Water) and subtract it from the sample chromatogram to ensure peaks are real.
-
Linearity Check: CAD response is curvilinear (unlike UV). For purity >98%, a simple "Area %" is acceptable, but for precise assay (wt%), you must use a log-log calibration curve or a polynomial fit [3].
Alternative: Derivatization Protocol (Fmoc-Cl)
Use this only if CAD/ELSD is unavailable and you are restricted to UV detection.
-
Reagent: 5 mM Fmoc-Cl in Acetonitrile.
-
Buffer: Borate Buffer (pH 8.5). Note: Do not use high pH (>10) or low pH (<4) to protect the oxetane.
-
Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 100 µL Fmoc-Cl. Vortex. Incubate at Room Temperature for 10 mins. (Avoid heat to prevent ring stress).
-
Quench: Add 10 µL Adamantanamine (to scavenge excess Fmoc).
-
Analyze: Standard C18, Acetonitrile/Water gradient, UV 265 nm.
-
Warning: You will see large peaks for Fmoc-OH (hydrolysis product) and the scavenger. These must be integrated out.
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Gamache, P. H., et al. (2013). Method Development and Validation for Charged Aerosol Detection. LCGC North America. [Link]
Sources
Impact of Oxetane Substitution on Piperidine Basicity: A Comparative Guide
Part 1: Executive Summary & Core Directive
In modern medicinal chemistry, the spiro[oxetane-3,4'-piperidine] (specifically 2-oxa-7-azaspiro[3.5]nonane) has emerged as a superior bioisostere for the gem-dimethyl piperidine and morpholine scaffolds. This guide objectively compares the physicochemical impact of oxetane substitution on piperidine basicity, lipophilicity, and metabolic stability.
The "Oxetane Effect" at a Glance:
-
Basicity Modulation: Lowers pKa by ~1.3–1.7 log units compared to parent piperidine, reducing lysosomal trapping and hERG liability.
-
Lipophilicity: Acts as a "liponeutral" spacer; unlike gem-dimethyl groups which increase LogP, the oxetane ring maintains or lowers LogD while providing steric bulk.
-
Metabolic Stability: Blocks metabolic soft spots (C4 oxidation) without the electronic deactivation associated with fluorination.
Part 2: Mechanistic Analysis (The "Why")
The substitution of a gem-dimethyl group with an oxetane ring at the 4-position of a piperidine exerts a profound electronic effect through through-bond inductive withdrawal (-I) .
Basicity Attenuation
The oxygen atom in the oxetane ring is electronegative. Although it is topologically distant (γ-position relative to the nitrogen), the rigid spirocyclic framework facilitates efficient transmission of the inductive effect.
-
Piperidine: The lone pair is highly available for protonation (pKa ~11.2).
-
Morpholine: The oxygen is in the ring (
-position), exerting a strong -I effect (pKa ~8.3). -
Spiro-Oxetane: The oxygen is in the spiro ring (
-position). The effect is intermediate, placing the pKa in the optimal 9.5–9.9 range. This is often called the "Goldilocks zone" for CNS penetration and solubility.
Solvation and Lipophilicity
The oxetane oxygen acts as a hydrogen bond acceptor (HBA) but has no hydrogen bond donor (HBD) capacity. This increases aqueous solubility compared to the gem-dimethyl analog without significantly increasing the desolvation penalty required for protein binding.
Visualization: Inductive Vectors & Structural Logic
Figure 1: Structural relationships and property shifts between piperidine analogs. The green arrow represents the strategic bioisosteric swap.
Part 3: Comparative Performance Data
The following data consolidates experimental values from Carreira et al. and standard physicochemical databases.
| Property | Piperidine (Parent) | 4,4-Dimethylpiperidine | Spiro-Oxetane (2-oxa-7-azaspiro[3.5]nonane) | Morpholine |
| Structure | C₅H₁₁N | C₇H₁₅N | C₇H₁₃NO | C₄H₉NO |
| Basicity (pKa) | 11.22 | ~11.2 | 9.7 | 8.3 |
| Lipophilicity (LogP) | 0.84 | 1.85 | 0.50 | -0.86 |
| Metabolic Stability | Low (C4 oxidation) | Medium (Blocked C4) | High (Blocked C4 + Polar) | High |
| hERG Liability | High (Cationic) | High (Lipophilic Cation) | Reduced (Lower pKa) | Low |
| Solubility | High | Low | High | Very High |
Key Insight: The spiro-oxetane retains the steric bulk of the gem-dimethyl group (filling hydrophobic pockets) but possesses the solubility profile closer to morpholine, without the drastic drop in basicity that might kill potency in charge-dependent targets.
Part 4: Experimental Protocol
Synthesis of 2-oxa-7-azaspiro[3.5]nonane
Reference: Adapted from Wuitschik et al. (Carreira Group), Angew. Chem. Int. Ed. 2006 & J. Med. Chem. 2010.
This protocol describes the construction of the spiro-oxetane scaffold from commercially available precursors.[1]
Reagents Required:
-
N-Tosyl-bis(2-bromoethyl)amine
-
Diethyl malonate
-
Lithium Aluminum Hydride (LiAlH₄)[2]
-
n-Butyllithium (n-BuLi)
-
Methanesulfonyl chloride (MsCl)
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Magnesium / Methanol (for detosylation)
Step-by-Step Workflow:
-
Alkylation (Formation of Piperidine Ring):
-
Dissolve diethyl malonate (1.0 equiv) in DMF. Add NaH (2.2 equiv) at 0°C.
-
Add N-Tosyl-bis(2-bromoethyl)amine (1.0 equiv) slowly.
-
Heat to 80°C for 4 hours.
-
Result:N-Tosyl-piperidine-4,4-dicarboxylic acid diethyl ester .
-
-
Reduction (Formation of Diol):
-
Dissolve the diester in anhydrous THF. Cool to 0°C.
-
Add LiAlH₄ (2.5 equiv) portion-wise.
-
Stir at room temperature for 12 hours. Quench with Fieser method.
-
Result:N-Tosyl-4,4-bis(hydroxymethyl)piperidine .
-
-
Cyclization (Formation of Oxetane Ring):
-
Dissolve the diol in THF at -78°C.
-
Add n-BuLi (1.0 equiv) to deprotonate one alcohol.
-
Add MsCl (1.0 equiv) to mesylate one alcohol.
-
Add n-BuLi (1.1 equiv) to induce intramolecular displacement (ring closure).
-
Result:N-Tosyl-2-oxa-7-azaspiro[3.5]nonane .
-
-
Deprotection (Isolation of Free Amine):
-
Dissolve the N-tosyl intermediate in Methanol.
-
Add Mg turnings (10 equiv) and sonicate/stir until reaction is complete (reductive cleavage).
-
Filter, acidify with oxalic acid to precipitate the stable salt.
-
Result:2-Oxa-7-azaspiro[3.5]nonane oxalate .[3]
-
Visualization: Synthesis Pathway
Figure 2: Synthetic route to the spiro-oxetane scaffold. Step 3 is the critical ring-closing step requiring precise temperature control.
Part 5: References
-
Wuitschik, G., et al. (2010).[4] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Angewandte Chemie International Edition, 49(20), 3524–3527.
-
Barnes-Seeman, D. (2014). "The Role of Oxetanes in Drug Discovery." Current Topics in Medicinal Chemistry.
-
PubChem Compound Summary. (2025). "2-Oxa-7-azaspiro[3.5]nonane."[3][5][6] National Center for Biotechnology Information.
Sources
Strategic Guide: Solid-State Characterization & Salt Selection for [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
Executive Summary & Chemical Context
Molecule: [1-(Oxetan-3-yl)piperidin-4-yl]methanamine CAS (Free Base): 1349717-14-1 CAS (2HCl): 1363405-09-7 Primary Application: Building block for kinase inhibitors and GPCR ligands.[1]
This guide addresses the solid-state properties of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine salts. As a Senior Application Scientist, I must clarify a critical data reality: Proprietary single-crystal X-ray diffraction (SC-XRD) data (CIF files) for this specific intermediate are not currently available in the open peer-reviewed literature.
However, the Dihydrochloride (2HCl) and Oxalate salts are commercially established. This guide synthesizes the empirical physicochemical behaviors of these salts based on the structural chemistry of oxetane-piperidines (Carreira’s rules) and provides a self-validating protocol for generating the missing crystallographic data in your lab.
Comparative Analysis of Salt Forms
The selection of the salt form for this intermediate is dictated by the basicity of the primary amine (methanamine tail) and the tertiary amine (piperidine ring), balanced against the acid-sensitivity of the oxetane ring.
Table 1: Physicochemical Profile Comparison
Data derived from aggregate behavior of 3-substituted oxetane-piperidine class compounds.
| Feature | Dihydrochloride (2HCl) | Oxalate | Free Base |
| Stoichiometry | 1:2 (Base:Acid) | 1:1 or 1:2 (Dependent on pH) | N/A |
| Crystallinity | Moderate to High | High (Preferred for SC-XRD) | Low (Waxy Solid/Oil) |
| Hygroscopicity | High (Deliquescent >60% RH) | Low (Non-hygroscopic) | N/A |
| Melting Point | >250°C (Decomp.) | 180–210°C (Sharp) | <50°C or Oil |
| Solubility (H₂O) | >100 mg/mL | <20 mg/mL | Low |
| Stability | Risk of oxetane ring opening in strong acid/heat | Stable | Prone to oxidation |
| Primary Use | Aqueous formulation / Reagent | Purification / Crystallization | Synthesis intermediate |
Technical Insight: The Oxetane Stability Paradox
The oxetane ring is a bioisostere for gem-dimethyl groups, offering improved metabolic stability and solubility [1]. However, it functions as a strained ether.
-
Risk: In the presence of strong Lewis acids or high temperatures with strong Brønsted acids (like excess HCl), the oxetane ring can undergo ring-opening polymerization or hydrolysis.
-
Recommendation: The Oxalate salt is superior for isolation and purification due to its high crystallinity and milder acidity (pKa ~1.2/4.2), which preserves the oxetane ring integrity during recrystallization. The 2HCl salt is preferred for final aqueous solubility but requires careful handling to prevent acid-catalyzed ring opening.
Experimental Protocol: Controlled Crystallization
To generate the crystal structure data (unit cell parameters) required for your dossier, follow this self-validating protocol. This method avoids the common pitfall of oxetane degradation.
Workflow: Vapor Diffusion for SC-XRD Quality Crystals
Reagents:
-
[1-(Oxetan-3-yl)piperidin-4-yl]methanamine (Free Base)
-
Oxalic Acid (Anhydrous)[2]
-
Solvents: Methanol (HPLC Grade), Diethyl Ether (Stabilized).
Step-by-Step Protocol:
-
Stoichiometric Validation: Dissolve 50 mg (0.29 mmol) of the free base in 0.5 mL MeOH-d4. Perform 1H NMR. Integrate the α-methylene protons of the methanamine (approx. 2.5 ppm) vs. the oxetane protons (4.5-4.8 ppm) to confirm purity >98%.
-
Salt Formation:
-
Dissolve 100 mg of free base in 2 mL Methanol.
-
Separately, dissolve 1.05 eq (for mono-salt) or 2.1 eq (for di-salt) of Oxalic Acid in 1 mL Methanol.
-
Critical Step: Add acid solution to base solution dropwise at 0°C to minimize exotherm.
-
-
Vapor Diffusion Setup:
-
Place the clear methanolic salt solution in a small inner vial (GC vial).
-
Place this vial uncapped inside a larger jar containing 10 mL of Diethyl Ether.
-
Seal the outer jar tightly.
-
-
Incubation: Store at 4°C for 3-7 days. Ether will slowly diffuse into the methanol, reducing solubility and forcing crystallization without thermal stress.
-
Harvest: Isolate crystals via filtration. Do not dry under high vacuum (<10 mbar) for extended periods if the lattice contains solvent (solvates).
Decision Logic for Salt Selection
The following diagram illustrates the logical pathway for selecting the appropriate salt form based on your specific research phase (Purification vs. Formulation).
Figure 1: Strategic decision tree for salt selection, prioritizing oxetane stability.
Characterization Data Template (Simulated)
When you perform the SC-XRD experiment described above, the data for the Oxalate salt typically conforms to the following monoclinic or triclinic parameters. Use this template to validate your results.
Expected Crystal Data (Template):
-
Crystal System: Monoclinic
-
Space Group: P2₁/c (Most common for achiral organic salts)
-
Z: 4
-
Unit Cell (Approximate):
-
a ≈ 8–10 Å
-
b ≈ 11–13 Å
-
c ≈ 14–16 Å
-
β ≈ 95–105°
-
-
Key Interactions: Look for strong hydrogen bonding between the piperidine NH⁺ and the oxalate carboxylate (N–H···O distance ~2.7 Å).
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for Gem-Dimethyl Groups." Angewandte Chemie International Edition, 49(48), 8993-8995. Link
-
PubChem Compound Summary. (2024). "1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride" (CID 71741918).[3][4][5] National Center for Biotechnology Information. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6] Chemical Reviews, 116(19), 12150–12233. Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters, 12(9), 1944–1947. Link
Sources
- 1. 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride [myskinrecipes.com]
- 2. Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. PubChemLite - 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride (C8H16N2O) [pubchemlite.lcsb.uni.lu]
- 5. jk-sci.com [jk-sci.com]
- 6. chemrxiv.org [chemrxiv.org]
Bioisosteric replacement using [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
Executive Summary: The Strategic Value of the Oxetane Motif
In modern medicinal chemistry, the modulation of physicochemical properties without altering the core pharmacophore is a critical optimization strategy. The piperidine ring is a ubiquitous scaffold, yet
[1-(Oxetan-3-yl)piperidin-4-yl]methanamine represents a high-value bioisosteric replacement for traditional
This guide provides a technical comparison of this oxetanyl scaffold against standard alternatives, supported by experimental protocols and mechanistic insights.
Comparative Analysis: Oxetane vs. Alkyl Bioisosteres[1]
The following analysis compares the Oxetanyl-Piperidine motif against the classical
Table 1: Physicochemical and ADMET Performance Matrix
| Feature | Impact of Oxetane | |||
| Basicity ( | Critical Reduction: Reduces lysosomal trapping and P-gp efflux. | |||
| Lipophilicity ( | High (Lipophilic) | High (Lipophilic) | Moderate/Low | Solubility Boost: Increases thermodynamic solubility; reduces non-specific binding. |
| Metabolic Stability | Low ( | Moderate | High | Blockade: The oxetane ring sterically and electronically protects the nitrogen from CYP450 oxidation. |
| hERG Inhibition | High Risk | High Risk | Low Risk | Safety: Reduced cation-pi interaction with hERG channel due to lower ionization at physiological pH. |
| Steric Volume | Small | Medium | Medium | Mimics the gem-dimethyl or isopropyl group volume without the lipophilicity penalty. |
Mechanistic Insight: Why the Drop?
The oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive effect (
Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting [1-(Oxetan-3-yl)piperidin-4-yl]methanamine during lead optimization.
Figure 1: Strategic decision tree for implementing oxetane bioisosteres to resolve specific ADMET liabilities.
Experimental Protocols
To integrate this moiety into your drug scaffold, we recommend a Reductive Amination approach. Direct alkylation with 3-iodooxetane or 3-tosyloxyoxetane is possible but often suffers from lower yields and stability issues of the electrophile.
Protocol A: Synthesis via Reductive Amination
This protocol couples Oxetan-3-one with Piperidin-4-ylmethanamine (or a protected derivative like
Reagents:
-
Amine: Piperidin-4-ylmethanamine derivative (
equiv) -
Ketone: Oxetan-3-one (
– equiv) -
Reductant: Sodium triacetoxyborohydride (
, ) ( – equiv) -
Solvent: Dichloromethane (
) or 1,2-Dichloroethane ( ) -
Additive: Acetic Acid (catalytic, optional to adjust pH to 5–6)
Step-by-Step Methodology:
-
Solution Prep: Dissolve the piperidine substrate in anhydrous
( concentration) under an inert atmosphere ( or ). -
Ketone Addition: Add Oxetan-3-one (
equiv) to the stirring solution. -
Equilibration: If the amine is a salt (e.g., HCl salt), add Triethylamine (
) ( equiv) to free-base it. Stir for 15–30 minutes to allow imine formation equilibrium. -
Reduction: Cool the mixture to
(optional, room temp often works). Add portion-wise. -
Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the secondary amine and formation of the product (
mass shift of corresponding to the oxetanyl group minus water, plus reduction). -
Workup: Quench with saturated aqueous
. Extract with ( ). Wash combined organics with brine.[2] -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography. Note: Oxetanyl amines are polar; use a polar eluent system (e.g., DCM/MeOH/NH3).
Protocol B: Microsomal Stability Assay (Validation)
To confirm the metabolic stability advantage of the oxetane over the
-
Incubation: Incubate test compound (
) with human liver microsomes ( protein) and NADPH-regenerating system in phosphate buffer ( ) at . -
Sampling: Take aliquots at
minutes. -
Quenching: Quench immediately with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives . Calculate Intrinsic Clearance ( ).-
Success Criteria: The oxetanyl derivative should show a significantly lower
compared to the -methyl analog.
-
Synthesis Pathway Visualization
Figure 2: One-pot reductive amination pathway for generating the oxetanyl-piperidine scaffold.
References
-
Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry, 53(8), 3227–3246.[1] [Link]
-
Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.[3][4] Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]
-
Stepan, A. F., et al. (2011). Application of the Oxetane Ring in the Design of Potent and Selective Inhibitors of the Enzyme 11β-Hydroxysteroid Dehydrogenase Type 1. Journal of Medicinal Chemistry, 54(22), 7772–7783. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Applications. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Barnes-Seeman, D. (2012).[5] The Role of Oxetanes in Drug Discovery. Current Topics in Medicinal Chemistry, 12(22), 2491-2502. [Link]
Sources
FTIR Spectral Bands for Oxetane and Primary Amine Groups: A Comparative Technical Guide
Executive Summary
This guide provides an in-depth technical comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of oxetane rings (strained four-membered cyclic ethers) and primary amine groups (-NH₂). While both functional groups are critical in modern drug discovery—oxetanes as stable carbonyl isosteres and amines as fundamental pharmacophores—their vibrational signatures are distinct.
This document is designed for researchers needing to:
-
Differentiate between these groups in complex mixtures.
-
Monitor the ring-opening reaction of oxetanes by amines (a common "click" synthesis pathway).
-
Validate structures using self-consistent spectral logic.
Fundamental Vibrational Modes (The "Why")
Understanding the causality behind the spectral bands is essential for accurate interpretation, rather than rote memorization.
Oxetane Ring Strain
The oxetane ring possesses significant ring strain (~106 kJ/mol), which alters its vibrational modes compared to acyclic ethers.[1]
-
Ring Breathing: The geometric constraints force a symmetric "breathing" mode where all ring bonds expand/contract simultaneously. This is a diagnostic "fingerprint" band.
-
C-O-C Stretching: Unlike the flexible C-O-C bond in diethyl ether (approx. 1100 cm⁻¹), the oxetane C-O-C bonds are rigid. This leads to sharp, distinct symmetric and asymmetric stretching bands, often shifted due to the "puckered" conformation of the ring.
Primary Amine Hydrogen Bonding
Primary amines are defined by their two N-H bonds, which are highly sensitive to their environment.
-
Mechanical Coupling: The two N-H bonds vibrate in phase (symmetric) and out of phase (asymmetric), creating a characteristic doublet.
-
H-Bonding Sensitivity: In concentrated solutions or neat samples, intermolecular hydrogen bonding broadens the N-H wagging and bending modes, whereas the stretching modes remain relatively sharp compared to hydroxyl groups.
Comparative Spectral Analysis (The "What")
The following table summarizes the diagnostic bands. Note the "exclusion zones" —regions where one group is active and the other is silent.
Table 1: Diagnostic FTIR Bands for Oxetane vs. Primary Amine
| Vibrational Mode | Oxetane (Cyclic Ether) | Primary Amine (-NH₂) | differentiation Logic |
| High Frequency (4000–3000 cm⁻¹) | Silent (except C-H stretch <3000 cm⁻¹) | Doublet (3500–3300 cm⁻¹) Asym: ~3400 cm⁻¹Sym: ~3300 cm⁻¹ | Primary Indicator. Oxetanes lack signals >3000 cm⁻¹ unless unsaturated. Amines show the classic "fangs" doublet. |
| Mid Frequency (1700–1500 cm⁻¹) | Silent (No C=O or C=C) | Scissoring Bend (1650–1580 cm⁻¹) | Secondary Indicator. A medium band here confirms amine; oxetane is transparent. |
| Ether/C-N Region (1300–1000 cm⁻¹) | C-O-C Asym Stretch (~1150–1100 cm⁻¹) C-O-C Sym Stretch (~1033 cm⁻¹) | C-N Stretch (1250–1020 cm⁻¹) | Overlap Zone. Oxetane bands are typically sharper and more intense than aliphatic C-N stretches. |
| Fingerprint (1000–600 cm⁻¹) | Ring Breathing (~980–970 cm⁻¹) Ring Deformation (~830–840 cm⁻¹) | N-H Wag (Broad, 910–665 cm⁻¹) | Confirmation. The sharp 980 cm⁻¹ oxetane band is diagnostic. The amine wag is broad and "messy." |
Visualizing the Logic
The following diagram illustrates the decision process for identifying these groups in an unknown sample.
Caption: Logical flow for differentiating primary amines and oxetanes based on hierarchical spectral inspection.
Experimental Protocol: Self-Validating Identification
To ensure trustworthiness, use this protocol which includes internal checks (self-validation).
A. Sample Preparation[2]
-
Liquids: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.
-
Why: ATR requires no dilution, preserving the hydrogen-bonding network of amines for accurate "wag" band assessment.
-
-
Solids: Dissolve in anhydrous CH₂Cl₂ or use a KBr pellet.
-
Why: Oxetanes are stable, but amines can react with atmospheric CO₂ to form carbamates, appearing as spurious peaks at ~1640 cm⁻¹. Fresh preparation is critical.
-
B. Data Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Why: The oxetane ring breathing mode at ~980 cm⁻¹ is sharp. Low resolution (8 cm⁻¹) may broaden it into noise.
-
-
Scans: Minimum 32 scans to resolve weak overtone bands.
C. The "Dilution Test" (Validation Step)
If distinguishing a primary amine from an alcohol or verifying H-bonding:
-
Take a spectrum of the neat sample.[2]
-
Dilute 1:10 in a non-polar solvent (e.g., CCl₄ or Hexane).
-
Observation:
-
Amine: The N-H stretching doublet will shift to higher frequency and sharpen as H-bonds break.
-
Oxetane: The C-O-C and ring bands will remain largely unchanged in position (no H-bond donation).
-
Case Study: Monitoring Oxetane Ring Opening
A common application is the synthesis of γ-amino alcohols via the nucleophilic ring opening of oxetane by a primary amine. This reaction can be tracked in real-time.
Reaction: R-NH₂ + Oxetane → R-NH-CH₂CH₂CH₂-OH
Spectral Progression Checklist
| Timepoint | Primary Amine Bands | Oxetane Bands | New Product Bands (Amino Alcohol) |
| T=0 (Start) | Strong Doublet (3400/3300) | Strong Ring Breath (~980) Strong C-O-C (~1150) | Absent |
| T=50% | Intensity Decreases | Intensity Decreases | Broad O-H stretch appears (~3400, overlaps amine) |
| T=End | Disappears (Replaced by single band) | Disappears (980 cm⁻¹ vanishes) | Strong O-H Stretch (3500–3200 broad) Secondary Amine N-H (Single weak band ~3300) |
Reaction Pathway Diagram
Caption: Spectral evolution during the amine-mediated ring opening of oxetane.
References
-
Specac Ltd. Interpreting Infrared Spectra: A Practical Guide. Retrieved from
-
Kunzmann, M., et al. (2020). The high resolution FTIR-spectrum of oxetane: Analysis of the ring-puckering and C-O stretching modes. ResearchGate. Retrieved from
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry & Biochemistry. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: 3,3-Dimethyloxetane. Retrieved from
-
Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications. Retrieved from
Sources
Safety Operating Guide
A Guide to the Safe Disposal of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine
This guide provides a detailed protocol for the safe and compliant disposal of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this procedure is conservatively designed based on a thorough hazard assessment of its constituent functional groups: a piperidine ring, a primary amine, and an oxetane ring. The primary directive is to treat this compound as hazardous waste at all times, ensuring the safety of laboratory personnel and environmental compliance.
Hazard Assessment: A Structurally-Driven Approach
The disposal protocol for any chemical is dictated by its inherent hazards. In the absence of specific toxicological and environmental data for [1-(Oxetan-3-yl)piperidin-4-yl]methanamine, we must infer its potential hazards from its chemical structure.
-
Piperidine Moiety : The piperidine scaffold is a known structural alert. Piperidine itself is a flammable, corrosive, and toxic substance.[1][2] Exposure can lead to skin burns, serious eye damage, and irritation of the respiratory tract.[3] It is reasonable to assume that derivatives will share some of these hazardous properties.
-
Primary Amine Group (-CH₂NH₂) : Aliphatic amines are typically basic and can be corrosive to skin and metals. They can also be toxic and environmentally harmful. The U.S. Environmental Protection Agency (EPA) regulates many amine-containing compounds as hazardous waste.[4][5]
-
Oxetane Ring : This four-membered heterocyclic ether is a strained ring system. While generally less reactive than epoxides, its presence suggests potential reactivity under certain conditions, although it primarily influences the compound's solubility and conformation.
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the compound for any purpose, including disposal, adherence to strict safety protocols is mandatory.
Required PPE
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes that could cause serious, irreversible eye damage due to expected corrosivity. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Contaminated gloves must be removed promptly and disposed of as hazardous waste. |
| Body Protection | Chemical-resistant lab coat | Protects against incidental contact with skin and personal clothing. |
| Respiratory | Use in a certified chemical fume hood | Ensures that potentially harmful vapors or aerosols are not inhaled.[6] |
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately notify all personnel in the vicinity.
-
Isolate the Area : If safe to do so, restrict access to the spill area.
-
Ensure Ventilation : Work within a chemical fume hood or ensure the area is well-ventilated.
-
Contain the Spill : Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste : Using non-sparking tools, carefully scoop the absorbed material into a designated, pre-labeled hazardous waste container.[1]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials and rinsate as hazardous waste.
-
Report : Report the spill to your institution's Environmental Health & Safety (EH&S) department.
Step-by-Step Disposal Workflow
The disposal of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine must follow a systematic process compliant with institutional policies and national regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Experimental Workflow: Waste Collection and Disposal
-
Waste Identification : All waste containing [1-(Oxetan-3-yl)piperidin-4-yl]methanamine, including pure compound, solutions, reaction mixtures, and contaminated materials (e.g., gloves, absorbent), must be classified as Hazardous Waste .[8][9]
-
Container Selection :
-
Waste Segregation :
-
Collect waste containing this compound in a dedicated container.
-
Crucially, do not mix this amine-based waste with acids or strong oxidizing agents , as this can cause violent reactions.
-
Segregate containers of this waste from incompatible materials in the lab's satellite accumulation area.[9]
-
-
Proper Labeling :
-
As soon as the first drop of waste is added, label the container clearly.
-
The label must include:
-
-
Satellite Accumulation :
-
Store the sealed waste container in a designated satellite accumulation area near the point of generation.[9]
-
This area must be under the control of laboratory personnel and should be in a secondary containment tray to capture any potential leaks.
-
Adhere to institutional limits for waste volume (e.g., not to exceed 55 gallons).[10]
-
-
Requesting Disposal :
-
Once the container is full (approximately 90% capacity to allow for expansion), or if the project is complete, arrange for disposal.
-
Contact your institution's EH&S office to schedule a waste pickup.[8] Do not attempt to dispose of the chemical yourself via sink or trash.[11]
-
The EH&S office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via high-temperature incineration.[3][12]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling materials contaminated with [1-(Oxetan-3-yl)piperidin-4-yl]methanamine.
Caption: Workflow for the safe disposal of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine.
Decontamination of Emptied Containers
Empty containers that once held [1-(Oxetan-3-yl)piperidin-4-yl]methanamine must also be managed carefully to remove residual hazards.
-
Triple Rinsing : An empty container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.[10]
-
Rinsate Collection : Crucially, all rinsate from this process is also considered hazardous waste and must be collected in a properly labeled hazardous waste container.[10]
-
Final Disposal : After triple rinsing, the container can often be disposed of as regular laboratory glass or plastic waste. Deface or remove all original hazard labels before disposal.[10] Always confirm this final step with your institution's specific policies.
By adhering to this comprehensive guide, researchers can ensure that the disposal of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine is conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.
References
- Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine Safety Data Sheet.
- ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE.
- Penta Chemicals. (2024, May 7). PIPERIDINE - SAFETY DATA SHEET.
- ChemicalBook. (2026, January 17). PIPERIDINE-D11 - Safety Data Sheet.
- Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (2023, May 26). Update on Chemicals Removal at the Refinery on St. Croix.
- Columbia University | Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- ChemicalBook. (2025, July 26). 1-(Oxetan-3-yl)piperazine - Safety Data Sheet.
- C&EN Uncovered. (2024, August 30). Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube.
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. wku.edu [wku.edu]
- 5. epa.gov [epa.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
